AZ'6421
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C52H65F3N6O7S |
|---|---|
Peso molecular |
975.2 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H65F3N6O7S/c1-31-22-38-37-12-8-9-13-41(37)58-45(38)46(61(31)29-52(6,7)55)44-39(53)24-36(25-40(44)54)68-21-11-19-66-18-10-20-67-28-43(63)59-48(51(3,4)5)50(65)60-27-35(62)23-42(60)49(64)56-26-33-14-16-34(17-15-33)47-32(2)57-30-69-47/h8-9,12-17,24-25,30-31,35,42,46,48,58,62H,10-11,18-23,26-29H2,1-7H3,(H,56,64)(H,59,63)/t31-,35-,42+,46-,48-/m1/s1 |
Clave InChI |
PMXVLCRRMGVGJX-DXALMRNBSA-N |
SMILES isomérico |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)OCCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC7=CC=CC=C27 |
SMILES canónico |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)OCCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC7=CC=CC=C27 |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of AZ'6421: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
AZ'6421 is a potent and selective degrader of Estrogen Receptor Alpha (ERα), operating through a sophisticated mechanism known as Proteolysis Targeting Chimera (PROTAC). This guide provides a detailed exploration of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development purposes.
Introduction to this compound: A PROTAC Approach
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate ERα, a key driver in the majority of breast cancers. Unlike traditional inhibitors that merely block the function of a target protein, this compound actively triggers its degradation. This is achieved by simultaneously binding to ERα and an E3 ubiquitin ligase, thereby bringing them into close proximity.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of this compound can be dissected into several key steps:
-
Ternary Complex Formation: this compound, composed of a ligand for ERα derived from the selective estrogen receptor degrader (SERD) AZD9496, a flexible linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, first binds to both ERα and VHL, forming a ternary complex.
-
Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to ERα, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of ERα.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades ERα into small peptides.
-
Recycling of this compound: After inducing the degradation of an ERα molecule, this compound is released and can act catalytically to degrade multiple ERα proteins.
This process of induced degradation leads to a profound and sustained depletion of cellular ERα levels, resulting in the inhibition of ER signaling and subsequent anti-proliferative effects in ER-positive breast cancer cells.[1][2][3]
Quantitative Efficacy and Potency
The in vitro activity of this compound has been characterized across various breast cancer cell lines. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| ERα Binding IC50 | MCF-7 | 0.6 nM | [1] |
| ERα Degradation IC50 | MCF-7 | 0.4 nM | [1] |
| Cell Growth Inhibition IC50 | MCF-7 | 0.5 nM | [2] |
| Cell Growth Inhibition IC50 | CAMA-1 | 0.2 nM | [2] |
Table 1: In vitro potency of this compound in ER+ breast cancer cell lines.
| Cell Line | Treatment | ERα Degradation (%) | Reference |
| MCF-7 | 100 nM this compound (48h) | >95% | [4] |
| CAMA-1 | 100 nM this compound (48h) | >95% | [4] |
| BT474 | 100 nM this compound (48h) | >95% | [1] |
Table 2: Efficacy of ERα degradation by this compound in various ER+ breast cancer cell lines.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.
Western Blotting for ERα Degradation
-
Objective: To quantify the reduction in ERα protein levels following treatment with this compound.
-
Methodology:
-
ER+ breast cancer cells (e.g., MCF-7, CAMA-1) are seeded and allowed to adhere.
-
Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
-
To confirm proteasome-dependent degradation, a subset of cells can be pre-treated with a proteasome inhibitor (e.g., MG132) before adding this compound.[2][3]
-
To confirm VHL-dependent degradation, a subset of cells can be pre-treated with a VHL ligand to compete with this compound binding.[2][3]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for ERα and a loading control (e.g., vinculin or GAPDH).
-
A secondary antibody conjugated to a detectable marker is used for visualization.
-
Band intensities are quantified to determine the relative decrease in ERα levels.
-
Cell Proliferation Assay
-
Objective: To assess the impact of this compound-mediated ERα degradation on the growth of cancer cells.
-
Methodology:
-
Cells are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound for an extended period (e.g., 6 days).
-
Cell viability is measured using a fluorescent dye that stains dead cells (e.g., Sytox Green) or a metabolic assay (e.g., MTS or AlamarBlue).[5]
-
The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Quantitative PCR (qPCR) for ER-Regulated Gene Expression
-
Objective: To determine if the degradation of ERα by this compound leads to a downstream reduction in the transcription of ER-regulated genes.
-
Methodology:
-
MCF-7 or CAMA-1 cells are stimulated with estradiol to induce the expression of ER target genes.
-
Cells are co-treated with this compound, a vehicle control, or other ER modulators (e.g., fulvestrant, AZD9833).[4]
-
After a 24-hour incubation, total RNA is extracted and reverse-transcribed into cDNA.
-
qPCR is performed using primers for known ER-regulated genes (e.g., PGR, GREB1, TFF1).
-
The relative change in gene expression is calculated after normalization to a housekeeping gene.
-
Visualizing the Mechanism and Workflows
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
References
AZ'6421: A Technical Guide to a Selective Estrogen Receptor Alpha Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ'6421 is a potent and selective estrogen receptor alpha (ERα) degrader that operates through a proteolysis-targeting chimera (PROTAC) mechanism. By hijacking the cell's natural protein disposal machinery, this compound offers a promising strategy for the treatment of ER-positive breast cancers. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to understand, evaluate, and potentially utilize this compound in a research setting.
Introduction to this compound
This compound is a heterobifunctional molecule designed to specifically target ERα for degradation. It consists of a ligand that binds to ERα, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This approach of targeted protein degradation offers a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby potentially overcoming resistance mechanisms associated with receptor mutations or overexpression.
Initial studies have demonstrated that this compound is a potent degrader of ERα in various breast cancer cell lines, leading to the inhibition of ER-regulated gene transcription and subsequent reduction in cell growth. However, in vivo studies have revealed challenges related to the metabolic instability of the PROTAC linker, which can lead to the generation of metabolites that compete with the parent compound for ERα binding, thereby reducing its degradation efficacy. This highlights the critical importance of optimizing linker stability in the design of PROTACs for in vivo applications.
Mechanism of Action
This compound functions as a PROTAC to induce the degradation of ERα. The key steps in its mechanism of action are as follows:
-
Binding to ERα and VHL: this compound simultaneously binds to the ERα protein and the VHL E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination of ERα: The formation of this complex brings the E3 ligase in close proximity to ERα, facilitating the transfer of ubiquitin molecules to the ERα protein.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein degradation.
-
Recycling of this compound: After inducing the degradation of an ERα molecule, this compound is released and can engage with another ERα and E3 ligase, allowing for multiple rounds of degradation.
This catalytic mode of action allows for the degradation of multiple ERα proteins by a single molecule of this compound.
Figure 1: Mechanism of action of this compound as a PROTAC for ERα degradation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| ERα Binding IC50 | MCF-7 | 0.6 nM | [1] |
| ERα Degradation DC50 | MCF-7 | 0.4 nM | [1] |
| Cell Growth Inhibition IC50 | MCF-7 | 0.5 nM | [2] |
| Cell Growth Inhibition IC50 | CAMA-1 | 0.2 nM | [2] |
| ERα Degradation (Dmax) | Multiple Cell Lines | >80% at 100 nM | [2] |
| ERα Half-life (in presence of 1µM this compound) | MCF-7 | 0.5 ± 0.9 hours | [2] |
| ERα Half-life (DMSO control) | MCF-7 | 2.9 ± 0.2 hours | [2] |
Table 2: In Vivo Data for this compound
| Parameter | Model | Value | Reference |
| In Vivo Clearance (Mouse) | Mouse | 22 mL/min/kg | [2] |
| Relative Bioavailability (EF3 Formulation, 100 mg/kg) | Mouse | 28% | [2] |
| Relative Bioavailability (EF5 Formulation, 100 mg/kg) | Mouse | 33% | [2] |
| ERα Degradation in PDX model (30 mg/kg) | CTC174 PDX | ~70% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Estrogen Receptor Alpha (ERα) Competitive Binding Assay
This assay determines the binding affinity of a test compound to ERα by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat uterine cytosol (source of ERα)
-
[3H]-17β-estradiol (radiolabeled ligand)
-
Test compound (this compound)
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Preparation of Reagents:
-
Prepare TEDG buffer and store at 4°C. Add dithiothreitol just before use.
-
Prepare a stock solution of [3H]-17β-estradiol in ethanol.
-
Prepare serial dilutions of the test compound (this compound) in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In microcentrifuge tubes, combine rat uterine cytosol (providing 50-100 µg of protein per tube), a fixed concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a 100-fold excess of unlabeled 17β-estradiol.
-
Bring the total assay volume to 0.5 mL with TEDG buffer.
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add cold HAP slurry to each tube to bind the receptor-ligand complexes.
-
Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge the tubes at low speed (e.g., 1000 x g) for 5 minutes at 4°C.
-
Carefully aspirate and discard the supernatant containing the unbound ligand.
-
Wash the HAP pellet with cold TEDG buffer and centrifuge again. Repeat the wash step twice more.
-
-
Quantification:
-
After the final wash, add scintillation fluid to each tube.
-
Vortex thoroughly and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Western Blotting for ERα Degradation
This technique is used to quantify the amount of ERα protein in cells following treatment with a degrader.
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH, or Vinculin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed breast cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for degradation (e.g., fulvestrant).
-
To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding this compound.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of ERα degradation relative to the vehicle control.
-
Plot the percentage of ERα remaining against the log concentration of this compound to determine the DC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, CAMA-1)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6 days).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells) from all readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Experimental Workflows
Estrogen Receptor Alpha (ERα) Signaling Pathway
ERα is a transcription factor that, upon binding to its ligand estradiol, translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and differentiation.
Figure 2: Simplified estrogen receptor alpha (ERα) signaling pathway.
Experimental Workflow for Evaluation of this compound
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective estrogen receptor degrader like this compound.
Figure 3: Experimental workflow for the evaluation of a SERD/PROTAC like this compound.
Conclusion
This compound represents a significant advancement in the development of selective estrogen receptor alpha degraders. Its potent in vitro activity underscores the promise of the PROTAC approach for targeting ERα in breast cancer. However, the observed disconnect between its in vitro and in vivo efficacy due to metabolic instability highlights a critical challenge in the development of orally bioavailable PROTACs. Future research and development efforts will likely focus on optimizing the linker chemistry to enhance metabolic stability, thereby improving the in vivo performance of this and similar molecules. This technical guide provides a solid foundation for researchers to understand the properties of this compound and to design further experiments to explore its therapeutic potential.
References
AZ'6421: A VHL-Recruiting PROTAC for Targeted Estrogen Receptor Alpha Degradation in ER+ Breast Cancer
This technical guide provides an in-depth overview of AZ'6421, a novel Proteolysis Targeting Chimera (PROTAC), and its role in the preclinical research of Estrogen Receptor Positive (ER+) breast cancer. This compound is designed to specifically target and induce the degradation of Estrogen Receptor Alpha (ERα), a key driver of tumor growth in this breast cancer subtype. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action: Targeted Protein Degradation
This compound functions as a bifunctional molecule, simultaneously binding to ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over traditional inhibitors by eliminating the entire receptor protein, thereby preventing both its signaling and non-signaling functions. The molecule was developed from the AZD9496 core, with the addition of a linker and a VHL-binding moiety.[1][2]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inducing ERα degradation and inhibiting downstream signaling.
Quantitative In Vitro Efficacy
This compound has demonstrated potent and efficient degradation of ERα and inhibition of cell growth in multiple ER+ breast cancer cell lines.
Table 1: In Vitro Degradation and Growth Inhibition
| Parameter | MCF7 Cells | CAMA1 Cells | Reference |
| IC50 (Growth Inhibition) | 0.5 nM | 0.2 nM | [1] |
| DC50 (Degradation) | 0.3 nM | Not Reported | [1] |
| Dmax (Maximal Degradation) | 99% | Not Reported | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments performed to characterize this compound.
Cell Culture
-
Cell Lines: MCF7 and CAMA1 human breast cancer cell lines were utilized.[1]
-
Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. For experiments involving estradiol stimulation, cells were serum-starved for 24 hours prior to treatment.[1]
Western Blotting for ERα Degradation
This protocol was used to assess the dose-dependent degradation of ERα protein levels following treatment with this compound.
-
Treatment: MCF7 cells were treated with a range of this compound concentrations for 24 hours.[1]
-
Lysis and Quantification: Cells were lysed, and total protein concentration was determined using a standard protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against ERα and a loading control (e.g., vinculin). Subsequently, membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands were visualized using a chemiluminescent substrate.
-
Analysis: Band intensities were quantified using densitometry software, and ERα levels were normalized to the loading control.
To confirm the PROTAC mechanism, similar experiments were conducted with pre-treatment of a proteasome inhibitor (MG132) or a VHL ligand, which were shown to attenuate this compound-induced ERα degradation.[1][3]
Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol was employed to measure the effect of this compound on the transcription of ER-regulated genes.[1]
-
Treatment: MCF7 and CAMA1 cells were serum-starved and then stimulated with 0.1 nM estradiol in the presence of 100 nM this compound, fulvestrant, or AZD9833 for 24 hours.[1]
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells and reverse-transcribed into cDNA.
-
qPCR: Real-time quantitative PCR was performed using primers specific for ER-regulated genes (e.g., PGR).
-
Analysis: Gene expression levels were normalized to a housekeeping gene, and the fold change in expression was calculated relative to a control group. This compound was shown to effectively suppress the expression of a range of ER-regulated genes.[1]
Cell Growth Inhibition Assay
This assay determined the concentration of this compound required to inhibit cell proliferation by 50% (IC50).
-
Cell Seeding: MCF7 and CAMA1 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with increasing concentrations of this compound for 6 days.[1]
-
Viability Measurement: Cell viability was assessed using a fluorescent dye (e.g., Sytox Green) that stains dead cells.
-
Data Analysis: The percentage of cell growth inhibition was calculated for each concentration, and the IC50 value was determined by non-linear regression analysis.[1]
In Vivo Studies and Pharmacodynamics
This compound was evaluated in a patient-derived xenograft (PDX) model (CTC174) in female NSG mice.[1]
-
Dosing: Mice with established tumors were dosed with this compound once or twice daily.[1]
-
Pharmacodynamic Analysis: Tumor tissues were harvested to assess ERα protein levels by immunoblotting and progesterone receptor (PGR) mRNA levels by qPCR.[1]
-
Efficacy: Tumor growth was monitored over time. A 100 mg/kg twice-daily dose of this compound resulted in 86% tumor growth inhibition.[1]
However, in vivo studies revealed a disconnect from the in vitro data, with ERα degradation plateauing at around 70%. This was attributed to the metabolic instability of the PROTAC linker, leading to the generation of metabolites that compete with this compound for ERα binding.[2][4][5]
Conclusion
This compound is a potent, VHL-recruiting PROTAC that effectively induces the degradation of ERα in ER+ breast cancer cell lines, leading to the inhibition of ER signaling and cell proliferation. While it demonstrates significant anti-tumor activity in preclinical in vivo models, its efficacy is limited by metabolic instability. These findings underscore the critical importance of optimizing linker stability in the design of PROTAC-based therapeutics to ensure maximal in vivo efficacy. Further research into metabolically stable iterations of ERα-targeting PROTACs holds promise for the treatment of ER+ breast cancer.
References
The Discovery and Development of AZ'6421: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ'6421 is a potent, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the estrogen receptor alpha (ERα), a key driver in ER-positive breast cancer. This technical guide details the discovery, mechanism of action, and developmental journey of this compound. It provides a comprehensive overview of the preclinical data, highlighting both its significant in vitro efficacy and the subsequent challenges encountered in vivo that led to a critical understanding of PROTAC metabolism. This document serves as a resource for researchers in oncology and drug development, offering detailed experimental protocols and structured data to facilitate further investigation and application of targeted protein degradation technologies.
Introduction
Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype of the disease.[1] Endocrine therapies that target the ER signaling pathway are the cornerstone of treatment.[1] However, resistance to these therapies, often driven by mutations in the ESR1 gene, presents a significant clinical challenge.[2] Selective Estrogen Receptor Degraders (SERDs) like fulvestrant have demonstrated efficacy but are administered via intramuscular injection, which can be painful for the patient.[1] The development of orally bioavailable SERDs and novel degradation agents is therefore a high priority.
PROTACs represent a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system.[3] These bifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] this compound was developed by AstraZeneca as an oral PROTAC to degrade ERα, offering a potential new treatment paradigm for ER+ breast cancer.[1]
Discovery and Design of this compound
The development of this compound originated from the structure of AZD9496, a first-generation SERD.[5] The core of AZD9496 was modified by replacing the acrylic acid with ether-linked polyethylene glycol (PEG) chains connected to the Von Hippel-Lindau (VHL) E3 ligase binding group, (S,R,S)-AHPC.[5] A series of compounds with varying PEG linker lengths were synthesized and evaluated for their ability to degrade ERα.[5]
Compound 3 , with a three-unit PEG linker, initially demonstrated the highest degradation potency (DC50 of 0.3 nM) and efficiency (Dmax of 99%).[5][6] However, it suffered from high hepatic clearance.[6] Further optimization led to the identification of This compound (also referred to as compound 5 in the primary literature), which maintained potent ERα degradation while exhibiting improved metabolic stability in mouse liver microsomes and hepatocytes.[5][6]
Mechanism of Action
This compound functions as a classic PROTAC, inducing the formation of a ternary complex between ERα and the VHL E3 ligase.[5][6] This proximity facilitates the ubiquitination of ERα by the E3 ligase, marking it for degradation by the 26S proteasome.[5] This mechanism was confirmed through a series of experiments:
-
Proteasome Inhibition: Pre-treatment of cells with the proteasome inhibitor MG132 attenuated ERα degradation by this compound, confirming the involvement of the proteasome.[5]
-
VHL Ligand Competition: Competition with an excess of a VHL ligand (acetylated-(S,R,S)-AHPC) partially rescued ERα from degradation, demonstrating the necessity of VHL engagement.[5]
-
VHL Knockout: CRISPR-Cas9 mediated knockout of the VHL gene in MCF-7 cells partially reduced this compound-induced ERα degradation.[5]
The degradation of ERα by this compound leads to the downregulation of ER-regulated gene expression, ultimately inhibiting the growth of ER+ breast cancer cells.[5]
Signaling Pathway Diagram
References
- 1. AZ6421 | ER PROTAC | Probechem Biochemicals [probechem.com]
- 2. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
AZ'6421: A Technical Guide to a Novel ERα PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ'6421 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα). As a bifunctional molecule, it operates by simultaneously binding to ERα and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to target ERα for destruction. This mechanism presents a promising therapeutic strategy for ER-positive (ER+) breast cancers and other malignancies driven by estrogen signaling. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic molecule designed with three key components: a ligand that binds to ERα, a linker moiety, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Chemical Structure:
-
CAS Number: 2361115-35-5[1]
A visual representation of the chemical structure of this compound is available in scientific literature[2].
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its drug-like characteristics, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Reference |
| Chromatographic LogD (chromLogD) | 6.6 | [3] |
| Experimental Polar Surface Area (ePSA) | 98 Ų | [3] |
| Topological Polar Surface Area (TPSA) | 158 Ų | [3] |
| Mouse Liver Microsomal Stability | 22 µL/min/mg protein | [4] |
| Mouse Hepatocyte Stability | 9 µL/min/x10⁶ cells | [4] |
| Mouse in vivo Clearance | 22 mL/min/kg | [4] |
Mechanism of Action: The PROTAC Approach
This compound functions as a PROTAC, a novel therapeutic modality that induces the degradation of target proteins. The mechanism involves the formation of a ternary complex between this compound, the target protein (ERα), and an E3 ubiquitin ligase (VHL). This proximity, induced by this compound, leads to the ubiquitination of ERα, marking it for degradation by the proteasome.
The signaling pathway illustrating the mechanism of action of this compound is depicted below:
Caption: Mechanism of action of this compound as an ERα PROTAC degrader.
In Vitro Efficacy
This compound has demonstrated potent and effective degradation of ERα in multiple in vitro models, leading to the inhibition of ER-regulated gene transcription and cancer cell growth.
ERα Binding and Degradation:
In MCF-7 breast cancer cells, this compound exhibits strong binding to ERα and induces its degradation with high potency.
| Parameter | Cell Line | Value (IC₅₀) | Reference |
| ER Binding | MCF-7 | 0.6 nM | [1] |
| ER Degradation | MCF-7 | 0.4 nM | [1] |
Anti-proliferative Activity:
Consistent with its ability to degrade ERα and inhibit ER signaling, this compound potently inhibits the growth of ER+ breast cancer cell lines.
| Cell Line | IC₅₀ | Reference |
| MCF-7 | 0.5 nM | [3] |
| CAMA-1 | 0.2 nM | [3] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound, based on published literature[2][3][4][5].
Cell Culture:
-
MCF-7 and CAMA-1 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blotting for ERα Degradation:
The following workflow was used to assess the degradation of ERα following treatment with this compound.
Caption: Experimental workflow for Western blot analysis of ERα degradation.
Cell Proliferation Assay:
-
Cells were seeded in 96-well plates and allowed to adhere.
-
Cells were then treated with a range of concentrations of this compound for a specified period (e.g., 6 days).
-
Cell viability was assessed using a suitable assay, such as the Sytox Green assay, which measures the number of dead cells.
-
IC₅₀ values were calculated from the dose-response curves.
ERα Binding Assay:
-
A competition binding assay was utilized to determine the affinity of this compound for ERα.
-
This typically involves incubating a source of ERα with a radiolabeled estrogen ligand and varying concentrations of the competitor compound (this compound).
-
The displacement of the radiolabeled ligand is measured to determine the binding affinity (IC₅₀).
In Vivo Studies and Metabolic Considerations
While this compound demonstrates potent in vitro activity, in vivo studies have revealed a disconnect between its in vitro and in vivo efficacy. This has been attributed to its metabolism, where a metabolite can compete with this compound for binding to ERα, thereby reducing its degradation efficiency in vivo.[5] These findings highlight the critical importance of understanding the metabolic fate of PROTAC molecules during drug development.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate that exemplifies the potential of PROTAC technology to target and degrade disease-causing proteins. Its high in vitro potency in degrading ERα and inhibiting the growth of ER+ cancer cells underscores its potential. However, the observed in vitro/in vivo disconnect due to metabolism provides a crucial lesson for the development of future PROTAC degraders, emphasizing the need for thorough metabolic profiling and optimization for in vivo stability and efficacy. Further research and development of metabolically stable analogs of this compound may pave the way for a new class of effective treatments for ER+ breast cancer.
References
AZ'6421: A Technical Guide to Estrogen Receptor Alpha Targeting, Binding, and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target protein binding and selectivity of AZ'6421, a potent and selective Estrogen Receptor Alpha (ERα) degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant anti-tumor effects in preclinical models of breast cancer. This document details its mechanism of action, binding affinities, and the experimental protocols used to characterize this molecule.
Core Mechanism of Action
This compound functions as a heterobifunctional molecule, simultaneously binding to ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the poly-ubiquitination of ERα, marking it for degradation by the proteasome.[1][3] This targeted protein degradation approach offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, thereby potentially overcoming resistance mechanisms associated with receptor mutations.[4] The molecule was designed based on the AZD9496 core, a known selective estrogen receptor degrader (SERD), with a linker attached to a VHL-binding ligand.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency in binding, degradation, and cellular growth inhibition.
| Parameter | Cell Line | Value | Reference |
| ERα Binding IC₅₀ | MCF-7 | 0.6 nM | [6] |
| ERα Degradation IC₅₀ | MCF-7 | 0.4 nM | [6] |
Table 1: Binding and Degradation Potency of this compound
| Cell Line | IC₅₀ | Reference |
| MCF-7 | 0.5 nM | [1] |
| CAMA-1 | 0.2 nM | [1] |
Table 2: Cell Growth Inhibition by this compound
| Parameter | Value | Reference |
| DC₅₀ (Degradation Concentration 50%) | 0.3 nM | [1] |
| Dₘₐₓ (Maximum Degradation) | 99% | [1] |
| ERα Half-life (in presence of 1 µM this compound) | 0.5 ± 0.9 hours | [1] |
| ERα Half-life (DMSO control) | 2.9 ± 0.2 hours | [1] |
Table 3: Degradation Efficiency and Kinetics of this compound in MCF-7 Cells
Signaling Pathway and Mechanism of Action
The signaling pathway of this compound involves the hijacking of the cellular ubiquitin-proteasome system to induce the degradation of ERα.
Caption: Mechanism of action of this compound as an ERα PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.
ERα Degradation Assay (Western Blot)
This protocol is used to determine the extent of ERα degradation in cells treated with this compound.
Caption: Workflow for determining ERα degradation by Western Blot.
Protocol Steps:
-
Cell Culture: MCF-7 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with a range of concentrations of this compound or DMSO (vehicle control) for 24 hours.[1]
-
Cell Lysis: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα. A loading control antibody (e.g., anti-vinculin or anti-GAPDH) is also used to ensure equal protein loading.[1]
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by detection using a chemiluminescent substrate.
-
Analysis: The intensity of the protein bands is quantified, and the ERα signal is normalized to the loading control.
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Protocol Steps:
-
Cell Seeding: MCF-7 or CAMA-1 cells are seeded in 96-well plates at an appropriate density.
-
Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound for 6 days.[7]
-
Quantification of Cell Viability: Cell proliferation is assessed using a viability reagent (e.g., Sytox Green, CellTiter-Glo).[8]
-
Data Analysis: The results are normalized to vehicle-treated cells, and IC₅₀ values are calculated using non-linear regression analysis.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is used to determine the effect of this compound on the half-life of the ERα protein.
Caption: Workflow for SILAC-based protein turnover analysis.
Protocol Steps:
-
Cell Labeling: MCF-7 cells are cultured for several passages in media containing a "heavy" isotope-labeled amino acid (e.g., ¹³C₆ L-arginine) to ensure complete incorporation into the proteome.[1]
-
Chase Period: The "heavy" media is replaced with "light" media (containing the normal amino acid) supplemented with either DMSO, 1 µM this compound, or a comparator compound like fulvestrant.[1]
-
Sample Collection: Cells are collected at various time points after the media switch.[1]
-
Protein Extraction and Analysis: Proteins are extracted, digested into peptides, and analyzed by mass spectrometry.[1]
-
Data Analysis: The ratio of heavy to light ERα peptides is quantified over time to determine the rate of protein degradation and calculate the protein half-life.[1]
Target Selectivity
This compound is designed for selective degradation of ERα. Its selectivity is derived from the ERα-binding moiety, which is based on the selective estrogen receptor degrader AZD9496.[1] While comprehensive selectivity screening data against a broad panel of kinases or other protein families is not detailed in the provided search results, the mechanism of action inherently confers a degree of selectivity. The requirement for simultaneous binding to both ERα and VHL for efficient degradation minimizes off-target effects that might be associated with non-specific binding to other cellular proteins. The potent, nanomolar degradation of ERα in multiple ER-positive cell lines further supports its targeted activity.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. - Ask this paper | Bohrium [bohrium.com]
AZ'6421: A Technical Guide to its Therapeutic Potential as an ERα Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ'6421 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its characterization. The information presented is intended to facilitate further research and development of this compound and similar targeted protein degraders for therapeutic applications in oncology.
Introduction
Estrogen Receptor Alpha (ERα) is a well-validated therapeutic target for the treatment of ER-positive (ER+) breast cancer.[1][2] Traditional therapies, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), aim to inhibit ERα signaling. However, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies. PROTACs represent a promising approach by hijacking the cell's natural protein disposal system to eliminate target proteins. This compound is a bifunctional molecule that links an ERα-binding moiety to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of ERα.[1][2][3] This guide delves into the preclinical evaluation of this compound, highlighting its potential and the challenges associated with its development.
Mechanism of Action
This compound operates through a PROTAC-mediated mechanism to induce the degradation of ERα. The molecule simultaneously binds to ERα and the VHL E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα. Poly-ubiquitinated ERα is then recognized and degraded by the proteasome, leading to a reduction in total ERα levels and subsequent inhibition of ERα-dependent signaling pathways that drive tumor growth.[1][2][4]
Quantitative Data Summary
The preclinical activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| ERα Binding IC50 | MCF-7 | 0.6 nM | [3] |
| ERα Degradation IC50 | MCF-7 | 0.4 nM | [3] |
| Cell Growth Inhibition IC50 | MCF-7 | 0.5 nM | [1] |
| Cell Growth Inhibition IC50 | CAMA-1 | 0.2 nM | [1] |
| ERα Degradation | Multiple ER+ cell lines | >80% at 100 nM | [1] |
| ERα Half-life (DMSO) | MCF-7 | 2.9 ± 0.2 hours | [1] |
| ERα Half-life (1 µM this compound) | MCF-7 | 0.5 ± 0.9 hours | [1] |
Table 2: In Vivo Activity of this compound
| Parameter | Model | Dose | Result | Reference |
| ERα Degradation | CTC174 PDX | 30 mg/kg | ~70% degradation | [1] |
| ERα Degradation | CTC174 PDX | 100 mg/kg | Homogenous reduction | [1] |
Table 3: Pharmacokinetic and Metabolic Parameters of this compound
| Parameter | Species | Value | Reference |
| Metabolic Stability (Mouse Liver Microsomes) | Mouse | 22 µL/min/mg protein | [1] |
| Metabolic Stability (Mouse Hepatocytes) | Mouse | 9 µL/min/x10^6 cells | [1] |
| In Vivo Clearance | Mouse | 22 mL/min/kg | [1] |
| Oral Exposure (AUC at 1 mg/kg) | Mouse | 0.02 µM.h | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound.
Cell Culture
MCF-7 and CAMA-1 breast cancer cell lines were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for ERα Degradation
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-vinculin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation Assay
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for 6 days.
-
Quantification: Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet and measuring absorbance.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Quantitative Real-Time PCR (qPCR) for ER-Regulated Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound, fulvestrant, or vehicle in the presence of estradiol for 24 hours. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for ER-regulated genes (e.g., PGR, GREB1, TFF1).
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., ACTB) and calculate the fold change in expression relative to the vehicle-treated control.
In Vitro-In Vivo Disconnect and Metabolic Liabilities
A significant challenge identified in the preclinical development of this compound is the disconnect between its potent in vitro activity and its suboptimal in vivo efficacy.[1][2] While this compound effectively degrades ERα in cell culture, it achieves only partial degradation in a patient-derived xenograft (PDX) model, even at high doses.[1] This discrepancy has been attributed to the metabolic instability of the PROTAC linker, which leads to the formation of a metabolite that retains high affinity for ERα but lacks the VHL-binding moiety.[1][2] This metabolite acts as a competitive antagonist, occupying the ERα binding site and preventing the full PROTAC molecule from inducing degradation.[1][2]
Therapeutic Applications and Future Directions
The primary therapeutic application for this compound and similar ERα-targeting PROTACs is in the treatment of ER+ breast cancer, including cases that have developed resistance to existing endocrine therapies. The ability to effectively eliminate the ERα protein offers a distinct advantage over therapies that merely block its function. However, the experience with this compound underscores the critical importance of optimizing the metabolic stability of PROTAC molecules to ensure their in vivo efficacy.
Future research should focus on:
-
Linker Optimization: Designing next-generation PROTACs with more metabolically stable linkers to prevent the formation of competitive metabolites.
-
Combination Therapies: Investigating the synergistic potential of ERα degraders with other targeted agents, such as CDK4/6 inhibitors.
-
Resistance Mechanisms: Elucidating potential mechanisms of resistance to ERα PROTACs to inform the development of subsequent lines of therapy.
Conclusion
This compound is a valuable research tool and a pioneering example of an orally bioavailable ERα PROTAC. While its clinical development has been hampered by metabolic instability, the lessons learned from its preclinical evaluation provide crucial insights for the design of future targeted protein degraders. The data and protocols presented in this guide are intended to serve as a resource for the scientific community to build upon this knowledge and advance the development of novel and effective therapies for ER+ breast cancer.
References
An In-depth Technical Guide to the Interaction of AZ'6421 with the VHL E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of AZ'6421, a Proteolysis Targeting Chimera (PROTAC), and its functional interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is designed to hijack the VHL E3 ligase complex to induce the targeted degradation of the Estrogen Receptor alpha (ERα), a key driver in certain types of breast cancer.
Executive Summary
This compound is a heterobifunctional molecule that serves as a potent degrader of ERα. It achieves this by simultaneously binding to ERα and the VHL E3 ligase, thereby forming a ternary complex. This proximity, induced by this compound, leads to the polyubiquitination of ERα by the VHL E3 ligase complex and its subsequent degradation by the proteasome. This technical guide will delve into the mechanism of action, provide quantitative data on its efficacy, and detail the experimental protocols used to characterize this interaction.
Mechanism of Action: Hijacking the VHL E3 Ligase
The primary mechanism of this compound involves the recruitment of the VHL E3 ligase to the neosubstrate, ERα. The VHL E3 ligase complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of intracellular proteins. In its natural context, the VHL complex targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.
This compound is composed of three key moieties: a ligand that binds to ERα, a linker, and a ligand that binds to the VHL E3 ligase. This tripartite structure facilitates the formation of a ternary complex between ERα, this compound, and VHL. Once this complex is formed, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of ERα. This polyubiquitination marks ERα for recognition and degradation by the 26S proteasome.
The degradation of ERα by this compound has been shown to be dependent on both the proteasome and the presence of VHL. Inhibition of the proteasome with agents like MG132 rescues ERα from degradation in the presence of this compound. Furthermore, knockout of the VHL gene significantly diminishes the ERα degradation activity of this compound.[1]
References
Methodological & Application
Application Notes and Protocols for AZ'6421 in MCF-7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ'6421 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target and degrade Estrogen Receptor Alpha (ERα).[1] As a bifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This mechanism of action makes this compound a valuable tool for studying the consequences of ERα loss in ER-positive breast cancer models, such as the MCF-7 cell line, and a potential therapeutic agent for ER-dependent malignancies.[1][2] These application notes provide detailed protocols for the use of this compound in MCF-7 cells, covering key experiments to assess its efficacy and mechanism of action.
Mechanism of Action: ERα Degradation via PROTAC Pathway
This compound functions by forming a ternary complex between ERα and the VHL E3 ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the 26S proteasome. The degradation of ERα leads to the downregulation of ER-regulated gene transcription and subsequent inhibition of cell proliferation in ERα-dependent cancer cells.[2][3]
References
Application Notes and Protocols: AZ'6421 Treatment of CAMA-I and BT474 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and mechanism of action of AZ'6421, a potent and selective estrogen receptor alpha (ERα) degrader, in the context of two human breast cancer cell lines: CAMA-I and BT474. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's therapeutic potential.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of ERα.[1] As a bifunctional molecule, it binds to both ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[2][3] This mechanism of action makes it a promising therapeutic agent for ER-positive breast cancers. This document outlines its effects on the CAMA-I and BT474 cell lines, both of which are models for ER-positive breast cancer.
Data Presentation
The following tables summarize the quantitative data available for the effects of this compound on CAMA-I and other relevant cell lines.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Parameter | Value | Reference |
| CAMA-I | Growth Inhibition IC50 | 0.2 nM | [2] |
| MCF-7 | Growth Inhibition IC50 | 0.5 nM | [2] |
| MCF-7 | ERα Degradation DC50 | 0.3 nM | [2] |
| MCF-7 | ERα Degradation Dmax | 99% | [2] |
Table 2: ERα Degradation in a Panel of ER+ Cell Lines Treated with 100 nM this compound
| Cell Line | ERα Protein Abundance (% of Vehicle) | Reference |
| Panel of ER+ breast and endometrial cancer cell lines (including BT474) | < 20% | [2] |
Note: Specific growth inhibition IC50 and ERα degradation DC50/Dmax values for BT474 cells were not explicitly available in the reviewed literature. However, the data confirms significant ERα degradation in a panel of cells including BT474.
Signaling Pathway and Mechanism of Action
This compound operates through a PROTAC-mediated protein degradation pathway. The diagram below illustrates the mechanism by which this compound induces the degradation of ERα.
Caption: Mechanism of this compound-induced ERα degradation.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize the effects of this compound.
Western Blotting Workflow
Caption: General workflow for Western Blot analysis of ERα levels.
Cell Viability Assay Workflow
References
Application Notes and Protocols: Western Blot Analysis of ERα Degradation by AZ'6421
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ'6421 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα).[1][2][3] As a bifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] This mechanism of action offers a promising therapeutic strategy for ER-positive breast cancers. Western blotting is a fundamental technique to quantify the degradation of ERα in response to treatment with this compound. These application notes provide a detailed protocol for the analysis of this compound-mediated ERα degradation in cancer cell lines.
Signaling Pathway of this compound-Mediated ERα Degradation
This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with ERα and the VHL E3 ligase, which facilitates the transfer of ubiquitin molecules to ERα. This polyubiquitination marks ERα for recognition and degradation by the 26S proteasome.
Caption: Mechanism of this compound-induced ERα degradation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: MCF-7 or CAMA-1 (ER-positive breast cancer cell lines) are suitable for this assay.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MCF-7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture media to the desired final concentrations. A dose-response experiment could include concentrations ranging from 0.1 nM to 1000 nM.
-
For time-course experiments, a fixed concentration (e.g., 100 nM) can be used, and cells harvested at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
For mechanistic studies, cells can be pre-treated with a proteasome inhibitor like MG132 (10 µM for 1 hour) before adding this compound to confirm proteasome-dependent degradation.[4]
-
Protein Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay kit.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-20% Tris-glycine polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα (e.g., Cell Signaling Technology #8644 or Thermo Fisher Scientific MA1-310) overnight at 4°C with gentle agitation.[5][6] Use a loading control antibody such as anti-vinculin or anti-β-actin to normalize for protein loading.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the corresponding loading control band intensity.
Experimental Workflow
Caption: Step-by-step western blot workflow.
Quantitative Data Summary
The following tables summarize the expected quantitative results from western blot analysis of ERα degradation by this compound in MCF-7 cells.
Table 1: Dose-Dependent Degradation of ERα by this compound
| This compound Concentration (nM) | Treatment Duration (hours) | ERα Protein Level (% of Vehicle Control) |
| 0 (Vehicle) | 24 | 100 |
| 0.1 | 24 | ~80 |
| 1 | 24 | ~40 |
| 10 | 24 | <20 |
| 100 | 24 | <20 |
| 1000 | 24 | <20 |
Data is representative and based on published findings where maximal degradation is achieved at concentrations of 10 nM and above.[7]
Table 2: Time-Dependent Degradation of ERα by this compound
| This compound Concentration (nM) | Treatment Duration (hours) | ERα Protein Half-life (hours) |
| 0 (Vehicle) | - | 2.9 ± 0.2 |
| 1000 | 0 | - |
| 1000 | 2 | ~1.5 |
| 1000 | 4 | ~0.8 |
| 1000 | 8 | <0.5 |
| 1000 | 24 | <0.5 |
Data is representative and based on published findings where 1 µM this compound reduced the half-life of ERα to 0.5 ± 0.9 hours.[7]
Table 3: Efficacy of this compound in Different ER+ Cell Lines
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | ERα Protein Level (% of Vehicle Control) |
| MCF-7 | 100 | 48 | <20 |
| CAMA-1 | 100 | 48 | <20 |
| T-47D | 100 | 48 | <20 |
| ZR-75-1 | 100 | 48 | <20 |
Data is representative and based on published findings that this compound is an effective ERα degrader in multiple cell lines.[7]
Important Considerations
-
In Vitro vs. In Vivo Efficacy: It is important to note that while this compound is a potent degrader of ERα in vitro, its in vivo efficacy may be limited.[1] Studies have shown a disconnect between in vitro and in vivo results, which is attributed to the metabolic instability of the PROTAC linker, generating metabolites that can compete with the parent compound for ERα binding.[3]
-
Antibody Validation: Ensure the specificity of the ERα antibody. It is recommended to use a well-validated antibody and to include positive (e.g., MCF-7 cell lysate) and negative (e.g., ERα-negative cell line lysate) controls in the western blot experiment. The expected molecular weight of full-length ERα is approximately 66 kDa.[5][8][9]
-
Loading Controls: Accurate normalization to a loading control is critical for quantitative analysis. Vinculin or β-actin are commonly used loading controls.
-
Data Interpretation: The percentage of ERα degradation should be calculated relative to the vehicle-treated control. The IC50 or DC50 (concentration required for 50% degradation) can be determined from the dose-response curve.
These application notes and protocols provide a comprehensive guide for the western blot analysis of ERα degradation induced by this compound. Adherence to these guidelines will enable researchers to obtain reliable and reproducible data to evaluate the efficacy of this and other ERα-targeting PROTACs.
References
- 1. - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen Receptor alpha Monoclonal Antibody (33) (MA1-310) [thermofisher.com]
- 6. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estradiol Rapidly Regulates Membrane Estrogen Receptor α Levels in Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing AZ'6421 Target Gene Expression using qPCR
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ'6421 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers. By co-opting the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for ER-positive breast cancer. This document provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to assess the downstream effects of this compound on the expression of its target genes. This method is crucial for confirming the mechanism of action and evaluating the efficacy of this compound and similar ERα-degrading compounds in a preclinical setting.
Introduction
Estrogen Receptor alpha (ERα) is a ligand-activated transcription factor that, upon binding to estrogen, regulates the expression of a wide array of genes involved in cell proliferation, survival, and differentiation. In ER-positive breast cancer, aberrant ERα signaling drives tumor growth. This compound is a heterobifunctional molecule that simultaneously binds to ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα[1][2][3]. This degradation of the receptor itself is a distinct mechanism from traditional antagonists or selective estrogen receptor modulators (SERMs).
The functional consequence of ERα degradation is the suppression of its transcriptional activity. Therefore, quantifying the mRNA levels of well-established ERα target genes is a robust method to determine the biological activity of this compound. Quantitative PCR (qPCR) is a highly sensitive and specific technique for measuring gene expression, making it an ideal platform for this purpose[4][5][6]. This protocol outlines the necessary steps to treat ER-positive breast cancer cells (e.g., MCF-7) with this compound and subsequently analyze the expression of key ERα-regulated genes.
Signaling Pathway and Experimental Workflow
The signaling pathway affected by this compound involves the targeted degradation of ERα, which in turn prevents the transcription of its downstream target genes. The experimental workflow for assessing this effect via qPCR involves cell culture, treatment with this compound, RNA extraction, reverse transcription to cDNA, and finally, the qPCR reaction and data analysis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| MCF-7 cells | ATCC | HTB-22 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25200056 |
| This compound | MedChemExpress | HY-136391 |
| DMSO | Sigma-Aldrich | D2650 |
| RNA Isolation Kit | QIAGEN | 74104 (RNeasy Mini Kit) |
| cDNA Synthesis Kit | Bio-Rad | 1708891 (iScript cDNA Synthesis Kit) |
| SYBR Green Master Mix | Bio-Rad | 1725271 (SsoAdvanced Universal SYBR Green Supermix) |
| qPCR Plates | Bio-Rad | HSP9601 |
| qPCR Plate Seals | Bio-Rad | MSB1001 |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 |
Cell Culture and Treatment
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Treat the cells with the prepared this compound dilutions or vehicle control. A 24-hour treatment period is a good starting point based on published data[2].
-
Perform each treatment in triplicate to ensure statistical power.
RNA Isolation
-
Following treatment, aspirate the culture medium and wash the cells once with PBS.
-
Lyse the cells directly in the well using the lysis buffer provided in the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios should be between 1.8 and 2.1.
cDNA Synthesis
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
The reaction typically involves a mix of reverse transcriptase, dNTPs, and primers (a mix of oligo(dT)s and random primers is often recommended)[4].
-
Include a no-reverse transcriptase control (-RT) for each sample to check for genomic DNA contamination.
qPCR Primer Design and Validation
Selection of appropriate primers is critical for successful qPCR. Pre-validated commercial primers are recommended. Below are examples of target and housekeeping genes with their commercially available primer sequences.
| Gene | Function | Forward Primer (5'-3') | Reverse Primer (5'-3') | Commercial Source (Example) |
| Target Genes | ||||
| GREB1 | ERα co-activator | GTCGCCTTAGAAAGTGCTGTCAG | GCTTGGCTTTCATTTGGAACGCC | OriGene (HP200864) |
| TFF1 (pS2) | ERα target gene | Not provided | Not provided | Sino Biological (HP102313) |
| PGR | Progesterone Receptor | GTCGCCTTAGAAAGTGCTGTCAG | GCTTGGCTTTCATTTGGAACGCC | OriGene (HP200864) |
| MYC | Proto-oncogene | Not provided | Not provided | Sino Biological (HP101231) |
| Housekeeping Genes | ||||
| GAPDH | Glycolysis | Not provided | Not provided | Sino Biological (HP100003) |
| ACTB | Cytoskeleton | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | OriGene (HP204660)[7] |
qPCR Reaction Setup and Thermal Cycling
-
Prepare the qPCR reaction mix in a sterile, nuclease-free environment. A typical 20 µL reaction is as follows:
| Component | Volume |
| SYBR Green Master Mix (2x) | 10 µL |
| Forward Primer (10 µM) | 0.5 µL |
| Reverse Primer (10 µM) | 0.5 µL |
| cDNA (diluted) | 2 µL |
| Nuclease-free water | 7 µL |
-
Set up the following reactions on a 96-well qPCR plate:
-
No-Template Control (NTC): For each primer pair, include a reaction with water instead of cDNA to check for contamination.
-
-RT Control: For each sample, include a reaction with the no-reverse transcriptase control to check for genomic DNA contamination.
-
Samples: Run each sample in triplicate for each gene of interest and housekeeping gene.
-
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Perform qPCR using a real-time PCR instrument with the following general thermal cycling conditions (optimization may be required):
| Step | Temperature | Time | Cycles |
| Polymerase Activation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 1 minute | |
| Melt Curve Analysis | 65°C to 95°C | Increment 0.5°C | 1 |
Data Analysis
-
Data Collection: The qPCR instrument software will record the fluorescence signal at each cycle, generating amplification plots.
-
Determination of Cq Values: The cycle quantification (Cq) value (also known as Ct value) is the cycle number at which the fluorescence signal crosses a predetermined threshold.
-
Relative Quantification (ΔΔCq Method):
-
Normalization to Housekeeping Gene (ΔCq): For each sample, calculate the difference between the Cq of the target gene and the Cq of the housekeeping gene. ΔCq = Cq(target gene) - Cq(housekeeping gene)
-
Normalization to Control (ΔΔCq): Calculate the difference between the ΔCq of the treated sample and the ΔCq of the vehicle control sample. ΔΔCq = ΔCq(treated sample) - ΔCq(vehicle control)
-
Fold Change Calculation: The fold change in gene expression relative to the control is calculated as 2-ΔΔCq.
-
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) on the replicate data to determine the significance of the observed changes in gene expression.
Summary of Quantitative Data
The results of the qPCR experiment can be summarized in the following table:
| Treatment | Target Gene | Average Cq ± SD | ΔCq ± SD | ΔΔCq | Fold Change (2-ΔΔCq) | p-value |
| Vehicle Control | GREB1 | 0 | 1 | - | ||
| This compound (1 nM) | GREB1 | |||||
| This compound (10 nM) | GREB1 | |||||
| This compound (100 nM) | GREB1 | |||||
| Vehicle Control | TFF1 | 0 | 1 | - | ||
| This compound (1 nM) | TFF1 | |||||
| This compound (10 nM) | TFF1 | |||||
| This compound (100 nM) | TFF1 |
This comprehensive protocol provides a robust framework for assessing the impact of this compound on the expression of ERα target genes. Adherence to best practices in qPCR and careful data analysis will yield reliable and reproducible results, contributing to a deeper understanding of the molecular pharmacology of this novel class of therapeutics.
References
- 1. biocat.com [biocat.com]
- 2. sinobiological.com [sinobiological.com]
- 3. SimpleChIP® Human c-Myc Intron 1 Primers | Cell Signaling Technology [cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Sino Biological Human GAPDH qPCR Primer Pair, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. HP206146 | c-Myc (MYC) Human qPCR Primer Pair (NM_002467) Clinisciences [clinisciences.com]
- 7. origene.com [origene.com]
Application Notes and Protocols for Cell Proliferation Assay with AZ'6421
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing a cell proliferation assay using AZ'6421, a potent and selective degrader of Estrogen Receptor Alpha (ERα). These guidelines are intended for researchers in oncology, cell biology, and drug discovery to assess the anti-proliferative effects of this compound in relevant cancer cell lines.
Introduction
This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of ERα.[1] PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound utilizes the Von Hippel-Lindau (VHL) E3 ligase to selectively target ERα for degradation.[2][3] This mechanism effectively inhibits ERα signaling, which is a key driver of proliferation in ER-positive breast cancers. Consequently, this compound has demonstrated potent anti-tumor activity by inhibiting uncontrolled cell proliferation in breast cancer cell lines such as MCF-7 and CAMA-1.[1][2]
This application note details a robust protocol for quantifying the anti-proliferative effects of this compound using a common in vitro cell-based assay.
Data Presentation
Table 1: Summary of this compound Anti-Proliferative Activity
| Cell Line | Description | Seeding Density (cells/well) | Treatment Duration | Assay Method | IC50 (nM) | Reference |
| MCF-7 | Human breast adenocarcinoma, ERα-positive | 4,000 | 7 days | Sytox Green | 0.5 | [2] |
| CAMA-1 | Human breast ductal carcinoma, ERα-positive | 8,000 | 7 days | Sytox Green | 0.2 | [2] |
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism of action of this compound. As a PROTAC, it forms a ternary complex with ERα and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin (Ub) from the E2 ubiquitin-conjugating enzyme to ERα. The poly-ubiquitinated ERα is then recognized and degraded by the proteasome, leading to the inhibition of ERα-mediated gene transcription and a subsequent block in cell proliferation.
Caption: Mechanism of this compound-induced ERα degradation and inhibition of cell proliferation.
Experimental Protocol: Cell Proliferation Assay (Sytox Green)
This protocol is adapted from established methods for assessing the anti-proliferative effects of small molecule inhibitors.[2][4]
Materials:
-
ERα-positive breast cancer cell lines (e.g., MCF-7, CAMA-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black microplates
-
Sytox Green nucleic acid stain (e.g., Invitrogen™)
-
Saponin
-
Tris-buffered saline (TBS) with EDTA
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Automated cell counter or hemocytometer
-
High-throughput cell imager or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 or CAMA-1 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and adjust the cell suspension to the desired concentration.
-
Seed the cells into a 96-well clear-bottom black microplate at the appropriate density (e.g., 4,000 cells/well for MCF-7, 8,000 cells/well for CAMA-1).[2]
-
Include wells for "Day 0" measurement, which will not receive any treatment.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A 10-point concentration range is recommended to generate a robust dose-response curve. The final DMSO concentration should not exceed 0.1%.[2]
-
Include a vehicle control (DMSO only) and a positive control (e.g., fulvestrant) if desired.
-
Carefully remove the medium from the wells (excluding the "Day 0" plate) and add 100 µL of the prepared this compound dilutions or control solutions.
-
Return the plates to the incubator for the desired treatment duration (e.g., 7 days).[2]
-
-
Sytox Green Staining and Imaging (Day 0 and Day 7):
-
Day 0 Plate: On the day of treatment, process the "Day 0" plate as described below to establish the initial cell number.
-
Day 7 Plate: After the 7-day incubation, proceed with the staining.
-
Prepare the Sytox Green staining solution by diluting the stock 1:2500 in TBS with EDTA.[2]
-
Add 7 µL of the diluted Sytox Green solution to each well.
-
Incubate the plates in the dark at room temperature for 1 hour. This will stain the nuclei of dead cells.
-
Measure the number of green-fluorescent (dead) cells in each well using a high-throughput cell imager.
-
To determine the total cell number, add 14 µL of 0.25% (w/v) Saponin in TBS/EDTA to each well to permeabilize all cells.
-
Incubate overnight at room temperature in the dark.
-
Re-image the plates to count the total number of green-fluorescent (total) cells.
-
-
Data Analysis:
-
Calculate the number of live cells at Day 7 by subtracting the number of dead cells (before saponin) from the total number of cells (after saponin).
-
Normalize the live cell count in each treated well to the vehicle control.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the key steps of the cell proliferation assay protocol.
References
AZ'6421: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ'6421 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Estrogen Receptor Alpha (ERα).[1] As a bifunctional molecule, this compound recruits ERα to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[2][3] This mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of ERα degradation in ER-positive (ER+) breast cancer and other estrogen-related pathologies. These application notes provide detailed protocols for the in vitro use of this compound, including recommended dosage, experimental workflows, and data interpretation.
Mechanism of Action
This compound functions by inducing the formation of a ternary complex between ERα and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to ERα, marking it for degradation by the 26S proteasome. The degradation of ERα effectively abrogates its downstream signaling pathways, which are crucial for the proliferation of ER+ cancer cells.
References
Application Notes and Protocols for Measuring AZ'6421 Efficacy in Degradating ERα
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ'6421 is a potent, orally bioavailable proteolysis-targeting chimera (PROTAC) that selectively degrades Estrogen Receptor Alpha (ERα).[1][2] As a bifunctional molecule, this compound recruits ERα to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[1][2] This targeted protein degradation offers a promising therapeutic strategy for ERα-positive breast cancers.[3][4] These application notes provide detailed protocols for assessing the efficacy of this compound in degrading ERα, enabling researchers to accurately quantify its activity and understand its mechanism of action.
Key Experimental Techniques
Several key experimental techniques are employed to measure the efficacy of this compound-mediated ERα degradation. These include:
-
Western Blotting: To quantify the reduction in total ERα protein levels.
-
Immunofluorescence: To visualize the decrease and change in subcellular localization of ERα.
-
Quantitative Real-Time PCR (qPCR): To analyze the expression of ERα-regulated genes.
-
Cell Viability Assays: To determine the cytotoxic or cytostatic effects of ERα degradation.
Data Presentation
Table 1: In Vitro Degradation of ERα by this compound in Breast Cancer Cell Lines
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | ERα Degradation (%) | Reference |
| MCF7 | 10 | 24 | >80 | [2] |
| MCF7 | 100 | 24 | ~99 | [3] |
| CAMA1 | 100 | 48 | >80 | [3] |
| T47D | Various | 24 | Dose-dependent | [5] |
Table 2: IC50 Values of this compound in ERα-Positive Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Assay Duration (days) | Reference |
| MCF7 | 0.5 | 6 | [6] |
| CAMA1 | 0.2 | 6 | [6] |
Experimental Protocols
Protocol 1: Western Blotting for ERα Degradation
This protocol details the steps for quantifying ERα protein levels in cells treated with this compound.
Materials:
-
ERα-positive breast cancer cells (e.g., MCF7, CAMA1)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., Vinculin, β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed ERα-positive cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).[2][6]
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor like MG132 (e.g., 10 µM for 1 hour) before adding this compound.[1][2]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[8]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against ERα overnight at 4°C.[7]
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Quantify the band intensities using densitometry software. Normalize the ERα band intensity to the loading control.
-
Protocol 2: Immunofluorescence for ERα Localization
This protocol describes the visualization of ERα protein levels and localization within cells.
Materials:
-
ERα-positive breast cancer cells
-
Glass coverslips
-
Cell culture medium
-
This compound
-
DMSO
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against ERα
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a culture plate.
-
Treat cells with this compound or DMSO for the desired time.[11]
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour at room temperature.[11]
-
Incubate with the primary ERα antibody diluted in blocking buffer overnight at 4°C.[12]
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[12]
-
-
Staining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.[14]
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. Capture images of the ERα signal and DAPI-stained nuclei.[15]
-
Analyze the intensity and subcellular localization of the ERα signal.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for ERα Target Gene Expression
This protocol is for measuring changes in the mRNA expression of ERα-regulated genes.
Materials:
-
ERα-positive breast cancer cells
-
Cell culture medium
-
This compound
-
DMSO
-
Estradiol (E2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for ERα target genes (e.g., GREB1, PGR, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and allow them to attach.
-
If studying estrogen-dependent gene expression, cells may be steroid-starved prior to treatment.
-
Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).[6]
-
Stimulate with a low concentration of estradiol (e.g., 0.1 nM) to induce ERα-mediated transcription.[3]
-
-
RNA Extraction and cDNA Synthesis:
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol.[19]
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Protocol 4: Cell Viability Assay
This protocol assesses the effect of this compound-induced ERα degradation on cell proliferation and viability.
Materials:
-
ERα-positive breast cancer cells
-
Cell culture medium
-
This compound
-
DMSO
-
Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like CellTiter-Blue)[20][21]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with a range of this compound concentrations in triplicate for a prolonged period (e.g., 6 days).[6]
-
-
Viability Measurement:
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.[22]
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.[20]
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.[1]
-
Mandatory Visualizations
Caption: ERα Signaling Pathway.
Caption: Mechanism of this compound-induced ERα Degradation.
Caption: Experimental Workflow for this compound Efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. origene.com [origene.com]
- 8. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. agrisera.com [agrisera.com]
- 11. Exploring the Spatial Landscape of the Estrogen Receptor Proximal Proteome With Antibody-Based Proximity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 17. illumina.com [illumina.com]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. Quantitative RT-PCR analysis of estrogen receptor gene expression in laser microdissected prostate cancer tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 22. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Mechanism of Action of AZ'6421 Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ'6421 is a potent and selective Protcolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα), a key driver in the progression of ER-positive breast cancer.[1][2][3] As a bifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[2][4] This targeted protein degradation offers a promising therapeutic strategy. Understanding the complete mechanism of action, including potential resistance pathways and off-target effects, is crucial for its clinical development.
This document provides detailed protocols for utilizing CRISPR-Cas9 technology to perform genome-wide loss-of-function screens. These screens are designed to identify genes and pathways that modulate cellular sensitivity to this compound, thereby providing a deeper understanding of its mechanism of action and potential avenues for combination therapies. Integrating pharmacological and CRISPR screens can systematically investigate cellular drug mechanisms, identify pathways underpinning drug sensitivity, and uncover biomarkers for drug development.[5][6][7]
Key Experiments
To fully characterize the mechanism of action of this compound, a series of CRISPR-based experiments are proposed:
-
Genome-Wide CRISPR Knockout Screen: To identify genes whose loss confers resistance or sensitivity to this compound.
-
Validation of Top Candidate Genes: To confirm the role of identified genes in modulating this compound activity.
-
Analysis of Downstream Signaling Pathways: To investigate how the validated genes impact the ERα signaling pathway.
Experiment 1: Genome-Wide CRISPR Knockout Screen for this compound Resistance and Sensitivity
This experiment aims to identify genes that, when knocked out, lead to either resistance or increased sensitivity to this compound. This is achieved by treating a population of cells, each with a single gene knockout, with the drug and observing which knockouts become enriched (resistance) or depleted (sensitivity).[8][9][10][11]
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens | Springer Nature Experiments [experiments.springernature.com]
- 11. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming the In Vitro/In Vivo Disconnect of AZ'6421
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZ'6421. The content is designed to address common challenges encountered during experimentation, with a focus on understanding and mitigating the observed disconnect between in vitro and in vivo results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the Estrogen Receptor alpha (ERα). As a PROTAC, it is a bifunctional molecule that recruits ERα to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα. This mechanism of action inhibits ERα signaling, which is a key driver in certain types of cancer, such as ER-positive breast cancer.
Q2: What is the primary reason for the observed in vitro/in vivo disconnect with this compound?
A2: The principal cause of the disconnect between the high in vitro potency and the reduced in vivo efficacy of this compound is its metabolism. In vivo, this compound is metabolized, generating a specific metabolite (referred to as metabolite 8) that also binds to ERα. This metabolite competes with the parent this compound molecule for ERα binding, thereby reducing the efficiency of the PROTAC-mediated degradation and leading to a plateau in ERα degradation at around 70% in vivo, despite adequate plasma exposure of this compound.
Q3: Does this compound exhibit any unexpected pharmacological behavior in vivo?
A3: Yes, in addition to the reduced degradation, this compound can exhibit agonist-like behavior in vivo, which is contrary to its complete antagonist profile observed in vitro. This agonist-like activity is attributed to the pharmacology of its major metabolite (metabolite 8).
Q4: How can the oral bioavailability of this compound be improved for in vivo studies?
A4: The oral exposure of this compound can be enhanced through specific formulations. Studies have shown that self-emulsifying amphiphilic agents like Vitamin E TPGS, Labrasol, Solutol HS15, and Cremophor EL can increase the solubility of this compound and maintain
addressing metabolic instability of AZ'6421 in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the metabolic instability of AZ'6421.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target the estrogen receptor alpha (ERα) for degradation.[1][2] It functions as a bifunctional molecule, binding to both ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This ternary complex formation leads to the ubiquitination of ERα and its subsequent degradation by the proteasome, resulting in the inhibition of ERα signaling pathways, which are crucial in certain types of cancer like ER+ breast cancer.[1][4]
Q2: I'm observing excellent in vitro degradation of ERα with this compound, but the in vivo efficacy is much lower than expected. What could be the reason for this disconnect?
A2: This is a known issue with this compound and is primarily attributed to its metabolic instability in vivo.[1][2] The molecule undergoes metabolism, leading to the formation of metabolites that can interfere with its activity. One major metabolite, referred to as metabolite 8, is formed by the cleavage of the PROTAC linker.[1][3] This metabolite can still bind to ERα but is unable to recruit the VHL E3 ligase, thus competitively inhibiting the degradation of ERα by the parent this compound molecule.[1][2]
Q3: What is known about the metabolites of this compound?
A3: The primary identified metabolite of concern is "metabolite 8". This metabolite is a result of the cleavage of the PROTAC linker.[1][3] While its precise structure is not fully elucidated in all public sources, it retains the ERα binding portion of this compound but lacks the VHL-binding moiety. Studies have shown that the binding potency of metabolite 8 to ERα is approximately equal to that of this compound.[1] This allows it to effectively compete with this compound for ERα binding, leading to reduced efficacy of the PROTAC in vivo.[1]
Q4: Are there any strategies to overcome the metabolic instability of this compound?
A4: Addressing the metabolic instability of this compound is a significant challenge. Attempts to improve stability by modifying the linker, such as incorporating cyclic moieties, have often resulted in a loss of ERα degradation activity.[1] General strategies to enhance metabolic stability that could be explored in medicinal chemistry efforts include:
-
Deuterium Incorporation: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the chemical bond and slow down metabolism.
-
Blocking Metabolic Hotspots: Introducing chemical modifications at or near the sites of metabolism can sterically hinder enzyme access.
-
Reducing Lipophilicity: High lipophilicity can be associated with increased metabolic turnover. Modifying the molecule to reduce its lipophilicity may improve stability.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent ERα degradation in cell-based assays. | 1. Cell line variability.2. Suboptimal compound concentration or incubation time.3. Issues with Western blot protocol. | 1. Ensure consistent cell passage number and culture conditions. Test in multiple ER+ cell lines (e.g., MCF7, CAMA-1).2. Perform a dose-response and time-course experiment to determine optimal conditions. Maximal degradation is typically observed at concentrations of 10 nM and above after 24 hours.[1]3. Refer to the detailed Western blot protocol below and ensure all steps are followed correctly. |
| Failure to achieve complete ERα degradation in vivo despite adequate plasma exposure of this compound. | 1. Formation of the competitive antagonist, metabolite 8.2. Saturation of the degradation machinery. | 1. Quantify the plasma concentrations of both this compound and metabolite 8 over time. A high ratio of metabolite 8 to this compound will limit efficacy.2. While less likely to be the primary cause for the observed plateau in degradation, consider evaluating the expression levels of key proteasome and ubiquitin pathway components in your model system. |
| Observed agonist-like behavior in vivo. | The competing metabolite 8 has been shown to act as an agonist.[3] | This is an inherent property of the metabolite. Efforts should focus on medicinal chemistry approaches to design new PROTACs with a more stable linker to avoid the formation of this metabolite. |
Quantitative Data Summary
Table 1: In Vitro Metabolic Stability and Activity of this compound
| Parameter | Value | Species/System | Reference |
| ERα Degradation DC50 | 0.3 nM | MCF7 cells | [1] |
| ERα Binding IC50 | <0.6 nM | MCF7 cells | [1] |
| ERα Half-life (DMSO control) | 2.9 ± 0.2 hours | MCF7 cells | [1] |
| ERα Half-life (1 µM this compound) | 0.5 ± 0.9 hours | MCF7 cells | [1] |
| Mouse Liver Microsomal Stability | 22 µL/min/mg protein | Mouse | [1] |
| Mouse Hepatocyte Intrinsic Clearance | 9 µL/min/106 cells | Mouse | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Conditions | Reference |
| In Vivo Clearance | 22 mL/min/kg | 1 mg/kg dose | [1] |
| Oral Exposure (AUC) | 0.02 µM.h | 1 mg/kg dose | [1] |
Key Experimental Protocols
Protocol 1: In Vitro ERα Degradation Assay by Western Blot
-
Cell Culture: Culture MCF7 cells in appropriate media until they reach 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1 µM) for 24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or vinculin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Express the results as a percentage of the DMSO control.
Protocol 2: Mouse Hepatocyte Intrinsic Clearance Assay
-
Hepatocyte Preparation: Isolate hepatocytes from CD-1 male mice via collagenase perfusion. Ensure cell viability is >80%.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO and dilute to 100 µM in acetonitrile.[1]
-
Incubation:
-
Prepare a suspension of hepatocytes in a suitable incubation medium.
-
Add the test compound to the hepatocyte suspension at a final concentration of 1 µM.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to each aliquot.
-
Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. Calculate the half-life (t1/2) and the intrinsic clearance (CLint).
Visualizations
Caption: Mechanism of this compound action and its metabolic instability.
Caption: Experimental workflow for evaluating this compound.
References
AZ'6421 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the AZ'6421 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with this compound, a potent and selective estrogen receptor alpha (ERα) degrader.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems you might be facing in a question-and-answer format.
Q1: We are observing variable or lower than expected ERα degradation in our cell-based assays. What are the potential causes?
A1: Inconsistent ERα degradation can stem from several factors. Below is a checklist of potential issues and troubleshooting steps:
-
Cell Line-Specific Metabolism: this compound can be metabolized by cells into a form that competes for binding to ERα, thereby reducing its degradation efficacy.[1][2] This metabolic rate can vary between different cell lines.
-
Recommendation: If you are using a cell line not mentioned in the primary literature (such as MCF-7, CAMA-1, or BT474), consider characterizing its metabolic activity.[3] You may also compare results in your cell line to a well-characterized one like MCF-7 as a positive control.
-
-
VHL E3 Ligase Expression Levels: As a Proteolysis Targeting Chimera (PROTAC), this compound relies on the Von Hippel-Lindau (VHL) E3 ligase to induce ERα degradation.[1][4][5] Low or variable expression of VHL in your cell line will lead to inconsistent results.
-
Recommendation: Confirm VHL expression in your cell line at the protein level via Western blot. If VHL levels are low, consider using a different cell line with higher endogenous VHL expression.
-
-
Proteasome Activity: The final step of PROTAC-mediated degradation is the destruction of the target protein by the proteasome.
-
Experimental Duration: The kinetics of PROTAC-mediated degradation can vary.
Q2: Our in vivo studies are not replicating the potent ERα degradation we observed in vitro. Why might this be happening?
A2: This is a known challenge with this compound and is referred to as a metabolism-driven in vitro/in vivo disconnect.[1][2]
-
Metabolite Competition: In vivo, this compound can be metabolized, and one of its metabolites has been shown to bind to ERα without inducing its degradation. This metabolite then competes with this compound, leading to a plateau in ERα degradation at around 70%, even with sufficient plasma exposure of the parent compound.[1][2]
-
Recommendation: When analyzing in vivo samples, consider using analytical methods that can distinguish between this compound and its key metabolites to assess the pharmacokinetic/pharmacodynamic relationship accurately.
-
Q3: We are seeing significant variability between experimental replicates. How can we improve consistency?
A3: Improving experimental consistency requires careful attention to several technical details.
-
Reagent Quality and Handling:
-
This compound Stock: Ensure your this compound is fully dissolved in a suitable solvent like DMSO and stored correctly. Perform serial dilutions fresh for each experiment.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media formulations, as these can impact protein expression and metabolic rates.
-
-
Assay Conditions:
-
ATP Concentration: For any assays that might be influenced by cellular energy levels, be aware that conditions affecting ATP can alter results. While this compound is not a kinase inhibitor, this is a good general practice for cell-based assays.[7]
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including vehicle controls, as high concentrations of DMSO can affect enzyme activity and cell health.[7]
-
Data Summary Tables
Table 1: In Vitro Activity of this compound in Breast Cancer Cell Lines
| Cell Line | ERα Degradation (DC50) | ER Binding (IC50) | Growth Inhibition (IC50) |
| MCF-7 | 0.3 nM | 0.6 nM | 0.5 nM |
| CAMA-1 | Not Reported | Not Reported | 0.2 nM |
| BT474 | Effective Degradation | Not Reported | Not Reported |
Data compiled from multiple sources.[3][5]
Table 2: In Vivo Pharmacodynamic Effect of this compound
| Model | Dose | ERα Degradation | Observation |
| CTC174 PDX | Dose-dependent | Plateaued at ~70% | Attributed to competitive binding from a metabolite.[1] |
Key Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Seeding: Plate cells (e.g., MCF-7) at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours.[5][6]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against ERα and a loading control (e.g., vinculin or GAPDH).[4][5]
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify band intensity and normalize ERα levels to the loading control. Express results as a percentage of the vehicle-treated control.
Protocol 2: Control Experiment - VHL and Proteasome Dependence
-
VHL Dependence: Pre-treat cells with a VHL ligand (e.g., 10 µM Ac-(S,R,S)-AHPC) for 1 hour before adding this compound.[4] A VHL-dependent PROTAC will show reduced degradation in the presence of a competing VHL ligand.
-
Proteasome Dependence: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding this compound.[4][5] If degradation is proteasome-mediated, this will prevent the reduction in ERα levels.
Visualized Pathways and Workflows
Caption: Mechanism of Action for this compound as an ERα PROTAC.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. - Ask this paper | Bohrium [bohrium.com]
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AZ'6421 Concentration for Effective ERα Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AZ'6421 to induce estrogen receptor alpha (ERα) degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate ERα degradation?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of ERα.[1] It is a heterobifunctional molecule that consists of a ligand that binds to ERα and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the polyubiquitination of ERα, marking it for degradation by the 26S proteasome.[2][3] This targeted protein degradation leads to the inhibition of ERα signaling, which is crucial in certain types of cancer, such as ER-positive breast cancer.[2][4]
Q2: What is the optimal concentration range for this compound to achieve effective ERα degradation in vitro?
Based on experimental data, maximal ERα degradation in cell lines like MCF7 is achieved at concentrations of 10 nM and above after a 24-hour treatment period.[2] The degradation potency (DC50) of this compound has been reported to be 0.3 nM with a maximal degradation (Dmax) of 99% in an imaging-based degradation assay.[2] However, the optimal concentration can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment starting from 0.1 nM to 1 µM to determine the optimal concentration for your specific system.
Q3: How quickly can I expect to see ERα degradation after treating cells with this compound?
This compound induces a rapid degradation of ERα. Pulse-chase experiments using Stable Isotope Labeling with Amino acids in Cell culture (SILAC) have shown that 1 µM this compound can decrease the half-life of ERα from approximately 2.9 hours in control cells to 0.5 hours.[2] Significant degradation can be observed as early as 7 hours post-treatment.[2]
Q4: I am not observing the expected level of ERα degradation. What are the potential reasons?
Several factors could contribute to suboptimal ERα degradation. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no ERα degradation | Incorrect this compound Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a broader concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your cell line.[2] |
| Insufficient Treatment Time: The incubation time may be too short to observe significant degradation. | Conduct a time-course experiment, treating cells for various durations (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment time.[2] | |
| Cell Line Specificity: The efficacy of this compound can vary between different cell lines. | Confirm that your cell line expresses ERα and is sensitive to PROTAC-mediated degradation. Test the compound in a well-characterized ER+ cell line like MCF7 or CAMA1 as a positive control.[2] | |
| Proteasome Inhibition: The proteasome may be inhibited, preventing the degradation of ubiquitinated ERα. | As a control, pre-treat cells with a proteasome inhibitor like MG132 (10 µM for 1 hour) before adding this compound. This should rescue ERα from degradation, confirming a proteasome-dependent mechanism.[2][5] | |
| VHL E3 Ligase Pathway Disruption: The VHL E3 ligase pathway may be compromised in your cells. | To confirm the requirement of VHL, you can pre-treat cells with a VHL ligand to compete with this compound or use VHL knockout cells.[2][5] | |
| Inconsistent results between experiments | Reagent Variability: Inconsistent quality or concentration of this compound. | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a validated stock solution. |
| Cell Culture Conditions: Variations in cell density, passage number, or serum starvation can affect experimental outcomes. | Standardize your cell culture protocols, including seeding density and passage number. Ensure consistent serum starvation conditions if applicable.[6] | |
| In vivo experiments show lower than expected efficacy | Metabolic Instability: this compound can be metabolized in vivo, generating metabolites that compete with the parent compound for ERα binding, thereby reducing its degradation efficiency.[7][8][9] | This is a known challenge with this compound.[7] Consider this limitation when interpreting in vivo data. Efforts to improve metabolic stability are a key area of research for next-generation PROTACs.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Degradation and Growth Inhibition
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | MCF7 | 0.3 nM | [2] |
| Dmax (Degradation) | MCF7 | 99% | [2] |
| IC50 (Growth Inhibition) | MCF7 | 0.5 nM | [2][6] |
| IC50 (Growth Inhibition) | CAMA1 | 0.2 nM | [2][6] |
Table 2: ERα Degradation in Various Cell Lines
| Cell Line | Treatment | ERα Level (% of Vehicle) | Reference |
| MCF7 | 100 nM this compound (48h) | < 20% | [2][6] |
| CAMA1 | 100 nM this compound (48h) | < 20% | [2][6] |
| BT474 | 100 nM this compound (48h) | < 20% | [3] |
| Ishikawa | 100 nM this compound (48h) | < 20% | [2] |
| MFE296 | 100 nM this compound (48h) | < 20% | [2] |
Experimental Protocols
1. Western Blotting for ERα Degradation
-
Cell Seeding: Seed MCF7 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 24 hours.[2]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Use an antibody against a loading control (e.g., Vinculin or GAPDH) for normalization.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
2. Cell Proliferation Assay
-
Cell Seeding: Seed MCF7 or CAMA1 cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of this compound for 6 days.[6]
-
Quantification: Measure cell viability using a suitable assay, such as the Sytox Green assay.[9]
-
Analysis: Plot the percentage of cell growth inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
3. Confirmation of PROTAC Mechanism
-
Proteasome Inhibition: Pre-treat cells with 10 µM MG132 for 1 hour before adding this compound. Analyze ERα levels by Western blotting. A rescue of ERα levels compared to this compound treatment alone indicates a proteasome-dependent mechanism.[2][5]
-
VHL Competition: Pre-treat cells with 10 µM of a VHL ligand (e.g., Ac-(S,R,S)-AHPC) for 1 hour before adding this compound. Analyze ERα levels by Western blotting. A reduction in this compound-mediated degradation suggests VHL-dependent activity.[2][5]
Visualizations
Caption: Mechanism of Action of this compound for ERα Degradation.
Caption: Troubleshooting Workflow for Suboptimal ERα Degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oxfordglobal.com [oxfordglobal.com]
- 8. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: AZ'6421 Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AZ'6421, an oral Proteolysis Targeting Chimera (PROTAC) degrader of the Estrogen Receptor alpha (ERα). The information addresses common challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
A1: this compound is an orally bioavailable PROTAC designed to target and degrade ERα. As a heterobifunctional molecule, it binds to both ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[1][2][3][4] This mechanism is intended for the treatment of ER+ breast cancers.[1][2]
Q2: What are the known challenges with the oral bioavailability of this compound?
A2: The primary challenge with this compound is an observed disconnect between its in vitro potency and its in vivo efficacy, which is attributed to metabolic instability.[2][3][5] While the compound shows excellent ERα degradation in vitro, its in vivo degradation is less than expected.[2][3][5] This is due to the generation of metabolites that can compete with this compound for binding to ERα, thereby reducing its efficacy.[5]
Q3: What kind of oral exposure has been observed with this compound in preclinical models?
A3: In mouse models, the oral exposure of this compound is highly dependent on the formulation used. With a Solutol HS 15 solution formulation, an oral exposure (AUC) of 0.02 µM.h was achieved following a 1 mg/kg dose.[3] The use of enabling formulations has been investigated to increase oral exposure.[1][3]
Troubleshooting Guides
Issue 1: Lower than expected in vivo efficacy despite good in vitro degradation.
-
Possible Cause 1: Poor Oral Absorption.
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Characterize the solubility and permeability of this compound. PROTACs are often large molecules that may have poor permeability.
-
Conduct a Caco-2 Permeability Assay: This in vitro test will help determine the intestinal permeability of this compound and identify if it is a substrate for efflux transporters.
-
Perform a Pilot In Vivo Pharmacokinetic (PK) Study: A pilot PK study in a relevant animal model (e.g., mouse) with both intravenous (IV) and oral (PO) administration will determine the absolute bioavailability.
-
-
-
Possible Cause 2: High First-Pass Metabolism.
-
Troubleshooting Steps:
-
In Vitro Metabolism Assays: Incubate this compound with liver microsomes and hepatocytes from relevant species (e.g., mouse, human) to assess its metabolic stability.[3]
-
Metabolite Identification: Analyze the samples from the in vitro metabolism assays and in vivo PK studies to identify the major metabolites.
-
Assess Metabolite Activity: Synthesize and test the identified metabolites for their binding affinity to ERα to determine if they compete with the parent compound.[5]
-
-
-
Possible Cause 3: Inadequate Formulation.
-
Troubleshooting Steps:
-
Screen Enabling Formulations: Test various formulations designed to improve the solubility and/or absorption of poorly soluble compounds. Examples include lipid-based formulations, solid dispersions, and cyclodextrin complexes.[1][3]
-
Conduct In Vivo PK Studies with Different Formulations: Evaluate the oral exposure (Cmax and AUC) of this compound in animal models using the most promising enabling formulations.[1][3]
-
-
Issue 2: High variability in oral exposure between individual animals.
-
Possible Cause 1: Formulation-Dependent Absorption.
-
Troubleshooting Steps:
-
Optimize the Formulation: Select a formulation that provides consistent drug release and absorption.
-
Control Food and Water Intake: Standardize the feeding schedule of the animals, as food can significantly impact the absorption of some drugs.
-
-
-
Possible Cause 2: Genetic Polymorphisms in Metabolic Enzymes.
-
Troubleshooting Steps:
-
Use Inbred Animal Strains: Employing inbred strains can reduce the genetic variability in drug metabolism.
-
Investigate the Specific Enzymes Involved: If the metabolic pathways are known, consider if there are known polymorphisms in those enzymes in the animal model being used.
-
-
Data Presentation
Table 1: In Vivo Oral Pharmacokinetic Parameters of this compound in Mice with an Enabling Formulation (EF3)
| Dose (mg/kg) | Cmax (µM) | AUC (µM.h) | Relative Bioavailability (%) |
| 100 | Data not specified | Data not specified | 28 |
Source: Adapted from data presented in a study on this compound.[1][3]
Table 2: In Vivo Oral Pharmacokinetic Parameters of this compound in Mice with an Enabling Formulation (EF5)
| Dose (mg/kg) | Cmax (µM) | AUC (µM.h) | Relative Bioavailability (%) |
| 100 | Data not specified | Data not specified | 33 |
Source: Adapted from data presented in a study on this compound.[1][3]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (for bioavailability calculation).
-
Group 2: Oral (PO) administration with the test formulation.
-
-
Dose Formulation:
-
IV Formulation: Dissolve this compound in a suitable vehicle such as 95% SBE-β-CD (30% w/v) in purified water to a final concentration of 0.5 mg/mL.[1]
-
PO Formulation: Prepare the desired enabling formulation (e.g., EF3 or EF5) containing this compound at a concentration of 10 mg/mL for a 100 mg/kg dose.[1][3]
-
-
Dose Administration:
-
Administer the IV dose via the tail vein.
-
Administer the PO dose via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Buffer: Use a transport buffer such as Hank's Balanced Salt Solution (HBSS) with appropriate pH.
-
Assay Procedure:
-
Apical to Basolateral (A-B) Permeability: Add this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.
-
Basolateral to Apical (B-A) Permeability: Add this compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.
-
-
Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments at various time points using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for active efflux.
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of this compound.
Caption: Factors contributing to the in vitro-in vivo disconnect of this compound.
Caption: Decision tree for selecting an enabling formulation for this compound.
References
Technical Support Center: Impact of AZ'6421 Metabolites on Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from the metabolism of AZ'6421 in experimental settings. A key challenge with this compound, a potent PROTAC (Proteolysis Targeting Chimera) designed to degrade Estrogen Receptor Alpha (ERα), is its in vivo metabolism, which can lead to a disconnect between in vitro and in vivo results. This guide will help you understand and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected ERα degradation in our in vivo studies compared to our in vitro experiments with this compound. What could be the cause?
A1: This is a known issue with this compound and is primarily attributed to its metabolism in vivo. A major metabolite, referred to as "metabolite 8," is formed through oxidation and cleavage of the PROTAC linker.[1] This metabolite still contains the ERα binding moiety and can compete with the parent this compound for binding to ERα. This competition reduces the efficiency of the PROTAC-mediated degradation of ERα in vivo.
Q2: What is the identity of "metabolite 8" and how does it interfere with this compound activity?
A2: Metabolite 8 is a carboxylic acid derivative of this compound.[1] It is formed by the metabolic breakdown of the linker region of the PROTAC. While it lacks the VHL-binding portion of this compound, it retains the ability to bind to ERα. This binding is competitive and can effectively "shield" ERα from the complete this compound PROTAC, thereby inhibiting the formation of the ternary complex (ERα-AZ'6421-VHL) necessary for proteasomal degradation.
Q3: How can we confirm if metabolite 8 is impacting our experimental results?
A3: To confirm the interference of metabolite 8, you can perform co-treatment experiments. In your in vitro assays, you can add synthetic metabolite 8 alongside this compound to see if it reduces the degradation of ERα. A dose-dependent inhibition of this compound-mediated degradation by metabolite 8 would strongly suggest its interference.
Q4: Are there any strategies to minimize the impact of this compound metabolites in our experiments?
A4: While completely eliminating metabolism in vivo is challenging, here are a few strategies to consider:
-
Higher Dosing: Increasing the dose of this compound might help to outcompete the metabolite for ERα binding. However, this should be done cautiously, considering potential off-target effects and toxicity.
-
Alternative PROTACs: If the metabolic instability of this compound is a persistent issue, exploring alternative ERα-targeting PROTACs with more metabolically stable linkers might be necessary.
-
In Vitro Characterization: Thoroughly characterize the dose-response of this compound and its metabolites in your specific cell lines to understand their relative potencies and binding affinities.
Troubleshooting Guides
Problem: Inconsistent ERα Degradation in Cell-Based Assays
-
Possible Cause 1: Cell Line Variability.
-
Troubleshooting: Ensure consistent cell passage numbers and confluency. Different cell lines may have varying levels of ERα expression and E3 ligase components. It is recommended to test this compound in multiple ERα-positive breast cancer cell lines (e.g., MCF-7, CAMA-1).[1]
-
-
Possible Cause 2: Suboptimal this compound Concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound for ERα degradation in your specific cell line. Maximal degradation is typically observed at concentrations of 10 nM and above.[1]
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Troubleshooting: Conduct a time-course experiment to identify the optimal incubation time for maximal ERα degradation. The half-life of ERα in the presence of 1 µM this compound has been reported to be approximately 0.5 hours.[1]
-
Problem: Discrepancy Between In Vitro and In Vivo Efficacy
-
Possible Cause: Metabolic Instability of this compound.
-
Troubleshooting: As discussed in the FAQs, the formation of metabolite 8 is a primary reason for this discrepancy. Consider the strategies mentioned above to mitigate its impact. Analyze plasma and tumor samples for the presence of this compound and its metabolites to correlate their levels with the observed pharmacodynamic effects.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| ERα Degradation (DC50) | MCF-7 | 0.3 nM | [1] |
| ERα Degradation (Dmax) | MCF-7 | 99% | [1] |
| Cell Growth Inhibition (IC50) | MCF-7 | 0.5 nM | [1] |
| Cell Growth Inhibition (IC50) | CAMA-1 | 0.2 nM | [1] |
Table 2: Physicochemical Properties of this compound and Metabolite 8
| Compound | chromLogD |
| This compound | 6.6 |
| Metabolite 8 | 3.8 |
Experimental Protocols
Western Blot for ERα Degradation
-
Cell Culture and Treatment:
-
Seed ERα-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the ERα signal to a loading control, such as β-actin or GAPDH.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed breast cancer cells (e.g., MCF-7, CAMA-1) in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control for 6 days.
-
-
MTT Incubation:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
-
Visualizations
Caption: Metabolic pathway of this compound and the resulting competitive inhibition.
Caption: Troubleshooting workflow for this compound experiments.
Caption: PROTAC-mediated degradation of ERα by this compound.
References
improving the in vivo efficacy of AZ'6421
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZ'6421, a potent and orally bioavailable Protac (Proteolysis Targeting Chimera) for the degradation of Estrogen Receptor Alpha (ERα).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro experiments show potent ERα degradation and cell growth inhibition with this compound, but I am observing limited efficacy in my in vivo models. What could be the cause of this disconnect?
A1: An in vitro/in vivo disconnect in the efficacy of this compound has been documented and is primarily attributed to its metabolism.[1][2][3] A key metabolite, referred to as metabolite 8, has been shown to compete with this compound for binding to ERα.[2][4] This competition reduces the ability of this compound to form a productive ternary complex with ERα and the VHL E3 ligase, thereby decreasing its in vivo degradation efficacy.[2]
Troubleshooting Steps:
-
Metabolite Profiling: If feasible, perform pharmacokinetic and metabolite profiling in your animal model to determine the levels of this compound and metabolite 8 in plasma and tumor tissue.[2] This can help ascertain if the metabolite is reaching concentrations sufficient to compete with the parent compound.
-
Dosing Regimen Optimization: While dose escalation of this compound may not proportionally increase ERα degradation due to the competitive metabolite, exploring different dosing schedules (e.g., more frequent administration) could potentially maintain a higher ratio of this compound to metabolite 8.[3]
-
Combination Therapy: Consider combination strategies. Co-administration of a compound that inhibits the metabolic pathway responsible for generating metabolite 8 could enhance the efficacy of this compound. However, the specific enzymes responsible for this metabolism would first need to be identified.
Q2: I am seeing variability in the oral bioavailability of this compound in my animal studies. How can I improve its exposure?
A2: The oral bioavailability of PROTACs like this compound can be challenging due to their physicochemical properties, which often fall outside of Lipinski's Rule of Five.[5][6] However, the formulation of this compound can significantly impact its oral exposure.[4]
Troubleshooting Steps & Formulation Strategies:
-
Formulation Selection: Several enabling formulations have been shown to improve the oral exposure of this compound in mice.[4][7] Amorphous solid dispersions (ASDs) and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) are common strategies to enhance the solubility and absorption of poorly soluble compounds.[1][8][9][10]
-
Vehicle Screening: If you are preparing your own dosing solutions, a thorough screen of different vehicles is recommended. The initial oral formulation for this compound used a Solutol HS 15-based solution.[4]
-
Refer to Published Data: The table below summarizes pharmacokinetic data from various formulations of this compound in mice, which can serve as a guide for selecting an appropriate formulation for your studies.[4][7]
Q3: What are the expected in vitro potency and efficacy of this compound in ER+ breast cancer cell lines?
A3: this compound is a highly potent degrader of ERα and an effective inhibitor of ER-driven cell proliferation in various ER+ breast cancer cell lines in vitro.[1][4][11]
Summary of In Vitro Activity of this compound
| Cell Line | Assay | Endpoint | IC50 / DC50 | Dmax (% Degradation) |
| MCF7 | ERα Degradation | Immunofluorescence | 0.4 nM | ~100% |
| MCF7 | Cell Growth Inhibition | - | 0.5 nM | - |
| CAMA1 | Cell Growth Inhibition | - | 0.2 nM | - |
| MCF7 | ERα Binding | - | <0.6 nM | - |
Data compiled from multiple sources.[1][4][11]
Experimental Protocols
Western Blotting for ERα Degradation
This protocol is a general guideline for assessing ERα protein levels following treatment with this compound.
-
Cell Culture and Treatment: Plate ER+ breast cancer cells (e.g., MCF7) and allow them to adhere.[12] Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).[4][13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[14]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[14] After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15] Incubate the membrane with a primary antibody specific for ERα (e.g., Cell Signaling Technology #8644) overnight at 4°C.[16][17] Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or vinculin).[4]
MCF7 Cell Proliferation Assay
This protocol provides a framework for evaluating the effect of this compound on the proliferation of MCF7 cells.
-
Cell Seeding: Seed MCF7 cells in 96-well plates at a density of approximately 5,000 cells per well in estrogen-free medium.[2][18]
-
Treatment: After 24-72 hours of incubation to allow for cell attachment and synchronization, treat the cells with a serial dilution of this compound.[2][18] Include a vehicle control and a positive control (e.g., fulvestrant).
-
Incubation: Incubate the plates for 6 days, with a media change containing fresh compound every 2-3 days.[13][18]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the RealTime-Glo™ MT Cell Viability Assay or by staining with crystal violet.[19][20]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo Patient-Derived Xenograft (PDX) Model
This is a general guide for establishing and utilizing ER+ breast cancer PDX models to evaluate the in vivo efficacy of this compound.
-
Animal Models: Use immunodeficient mice (e.g., NSG mice) for tumor engraftment.[21]
-
Tumor Implantation: Implant small fragments of a well-characterized ER+ patient-derived tumor subcutaneously or orthotopically into the mammary fat pad of the mice.[21][22][23]
-
Estrogen Supplementation: For ER+ models, estrogen supplementation (e.g., subcutaneous estradiol pellets) is often required to support tumor growth.[24]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Dosing: Administer this compound orally at the desired dose and schedule. The formulation will be critical for achieving adequate exposure.[4]
-
Efficacy and Pharmacodynamic Endpoints: Measure tumor volume throughout the study. At the end of the study, collect tumors for pharmacodynamic analysis, such as measuring ERα levels by Western blot or immunohistochemistry to assess target engagement.[4]
Data Presentation
Pharmacokinetics of this compound in Mice with Different Oral Formulations
| Formulation | Dose (mg/kg) | Cmax (µM) | AUC (µM.h) | Relative Bioavailability (%) |
| Solutol HS 15 Solution | 1 | - | 0.02 | - |
| Enabling Formulation 3 | 100 | - | - | 28 |
| Enabling Formulation 5 | 100 | - | - | 33 |
Data is compiled from a study by Hayhow et al.[4][7]
Visualizations
Caption: Mechanism of action of this compound in ERα degradation.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for low in vivo efficacy of this compound.
References
- 1. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. syngeneintl.com [syngeneintl.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mcf7.com [mcf7.com]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Estrogen Receptor alpha Activation Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 18. academic.oup.com [academic.oup.com]
- 19. dovepress.com [dovepress.com]
- 20. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 21. Characterization of patient-derived tumor xenografts (PDXs) as models for estrogen receptor positive (ER+HER2− and ER+HER2+) breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. Steroid Hormone Receptor Positive Breast Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls to avoid when working with AZ'6421
Welcome to the technical support center for AZ'6421. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective and potent small molecule inhibitor of the Serine/Threonine kinase, Signal Transduction Modulator 1 (STM1). It competitively binds to the ATP-binding pocket of STM1, preventing its phosphorylation and subsequent activation of downstream signaling cascades.
Q2: What is the recommended solvent for reconstituting and storing this compound?
A2: For initial reconstitution, we recommend using dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. This stock solution should be stored at -20°C or -80°C. For cell culture experiments, further dilutions should be made in your culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: Is this compound light-sensitive or temperature-sensitive?
A3: this compound exhibits moderate light sensitivity. We recommend storing the lyophilized powder and stock solutions in amber vials or tubes protected from light. The compound is stable at room temperature for short periods (up to 8 hours), but repeated freeze-thaw cycles should be avoided. For long-term storage, aliquoting the stock solution is highly recommended.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected inhibition of the target pathway.
| Possible Cause | Recommended Solution |
| Incorrect Concentration | Verify calculations for serial dilutions. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Compound Degradation | Ensure proper storage conditions were maintained (-20°C or -80°C, protected from light). Avoid multiple freeze-thaw cycles by aliquoting the stock solution. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to STM1 inhibition. Confirm STM1 expression levels in your cell line via Western Blot or qPCR. |
| High Serum Concentration in Media | Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration in your media during the treatment period, if compatible with your experimental design. |
Problem 2: Observed cytotoxicity or off-target effects.
| Possible Cause | Recommended Solution |
| High DMSO Concentration | Ensure the final concentration of the DMSO solvent in your culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| Concentration Too High | High concentrations of this compound may lead to off-target effects or general cytotoxicity. Determine the IC50 for your cell line and use concentrations in the range of 1x to 10x the IC50 value for initial experiments. |
| Off-Target Kinase Inhibition | While highly selective for STM1, cross-reactivity with other kinases may occur at high concentrations. Refer to the kinase profiling data to identify potential off-targets. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | STM1 | 5.2 |
| Cell-Based Assay (HEK293) | p-STM1 Substrate | 25.8 |
| Cell-Based Assay (MCF-7) | p-STM1 Substrate | 31.4 |
Table 2: Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM this compound |
| STM1 | 98% |
| KDR | < 5% |
| SRC | < 2% |
| EGFR | < 1% |
Experimental Protocols
Protocol 1: Western Blot Analysis of STM1 Pathway Inhibition
-
Cell Seeding: Seed cells (e.g., HEK293) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated STM1 substrate and total STM1. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
Visualizations
Caption: Simplified signaling pathway of STM1 and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays using this compound.
Technical Support Center: AZ'6421 Stability Enhancement Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of AZ'6421 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: What are the known stability issues with PROTACs like this compound?
A2: PROTACs are complex molecules with inherent stability challenges. Due to their high molecular weight and large polar surface area, they can be prone to poor chemical stability and solubility.[2] The linker connecting the two active moieties is a common site of metabolic cleavage, which can lead to inactive metabolites.[1] For this compound, a specific metabolite has been identified that competes with the parent compound for binding to the target protein, ERα, which can affect its efficacy in vivo.[3]
Q3: How can I prepare a stable working solution of this compound for my experiments?
Q4: Can this compound be sensitive to light?
A4: While specific photostability data for this compound is not available, some PROTACs have been shown to be photosensitive.[5] It is, therefore, a good practice to protect this compound solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent experimental results with this compound | Degradation of this compound in stock or working solutions. | 1. Verify Storage: Ensure stock solutions are stored at the recommended -80°C and have not exceeded the 6-month shelf life.[1] 2. Aliquot Stocks: Prepare and use single-use aliquots to avoid freeze-thaw cycles.[1] 3. Fresh Working Solutions: Prepare fresh working solutions for each experiment from a properly stored stock aliquot. |
| Reduced potency of this compound over time in cell culture | Degradation in cell culture medium. | 1. Minimize Incubation Time: If experimentally feasible, reduce the incubation time of this compound with cells. 2. Replenish Compound: For longer-term experiments, consider replenishing the cell culture medium with fresh this compound at regular intervals. 3. Consider Antioxidants: Oxidative stress in cell culture can contribute to compound degradation.[6][7] Consider the addition of antioxidants like N-acetylcysteine (NAC) to the culture medium, but validate for any interference with your experimental endpoint. |
| Precipitation of this compound in aqueous buffers | Poor solubility. | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not exceed cytotoxic levels. 2. Use of Surfactants/Solubilizers: For in vitro assays, consider the use of non-ionic surfactants like Tween-20 at low concentrations to improve solubility. For in vivo applications, enabling formulations may be necessary.[4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Experimental Buffer
This protocol outlines a method to assess the stability of this compound in a specific aqueous buffer over time using UPLC-MS/MS.
Materials:
-
This compound
-
Experimental Buffer (e.g., PBS, cell culture medium)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
UPLC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Dilute the stock solution in the experimental buffer to a final concentration of 10 µM.
-
Incubate the solution at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench the degradation by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate any proteins or salts.
-
Analyze the supernatant by a validated UPLC-MS/MS method to quantify the remaining this compound.
-
Plot the concentration of this compound versus time to determine the degradation rate.
UPLC-MS/MS Parameters (Example):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate this compound from potential degradants.
-
Detection: Multiple Reaction Monitoring (MRM) mode on a tandem quadrupole mass spectrometer.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Stress Conditions:
-
Acidic Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Incubate this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate solid this compound at a high temperature (e.g., 105°C).
-
Photodegradation: Expose this compound solution to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[5][8]
Procedure:
-
For each stress condition, prepare a solution of this compound at a known concentration.
-
Expose the samples to the respective stress conditions for a defined period.
-
At selected time points, withdraw aliquots and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the samples by UPLC-MS/MS to identify and quantify the remaining this compound and any newly formed degradation products.
Visualizations
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 7. 细胞培养中的氧化应激 [sigmaaldrich.cn]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of AZ'6421's Activity in Estrogen Receptor-Positive Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical activity of AZ'6421, a novel PROTAC (Proteolysis Targeting Chimera) estrogen receptor alpha (ERα) degrader, with alternative therapies in various estrogen receptor-positive (ER+) breast cancer models. The data presented is compiled from publicly available research to facilitate an objective evaluation of this compound's potential in the landscape of ER+ breast cancer treatment.
Executive Summary
This compound is a potent and effective degrader of ERα in multiple ER+ breast cancer cell lines and has demonstrated in vivo activity in a patient-derived xenograft (PDX) model.[1] Its mechanism as a PROTAC distinguishes it from traditional ER antagonists and selective estrogen receptor degraders (SERDs). This guide will delve into the quantitative data supporting its efficacy, detail the experimental protocols used to generate this data, and visualize the key cellular pathways and experimental workflows.
Note: Extensive searches for the activity of this compound in HER2-positive and triple-negative breast cancer models did not yield any publicly available data. Therefore, this guide focuses exclusively on its characterization in ER+ models.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the activity of this compound in comparison to other established and investigational therapies for ER+ breast cancer.
Table 1: In Vitro Cell Viability (IC50) in ER+ Breast Cancer Cell Lines
| Compound | MCF-7 IC50 (nM) | CAMA-1 IC50 (nM) | Mechanism of Action |
| This compound | 0.5 [1] | 0.2 [1] | PROTAC ERα Degrader |
| Fulvestrant | 0.29[2][3][4] | Not widely reported | SERD |
| AZD9833 (Camizestrant) | Not widely reported | Not widely reported | Next-generation oral SERD |
| Tamoxifen | ~13,570 - 27,000[5][6][7] | Not widely reported | SERM (Selective Estrogen Receptor Modulator) |
| Palbociclib | 108 - 148[8][9] | ~500 (inferred from graphical data)[10] | CDK4/6 Inhibitor |
Table 2: In Vivo Efficacy in ER+ Breast Cancer Patient-Derived Xenograft (PDX) Model (CTC174)
| Treatment | Dosage | ERα Degradation | Tumor Growth Inhibition |
| This compound | 30 mg/kg [1] | ~70% [1] | Data not quantified in publicly available sources |
| AZD9833 (Camizestrant) | 10 mg/kg | ~87%[11] | Significant antitumor effect[11] |
| Fulvestrant | 5 mg/kg weekly | Not directly compared in the same study | Standard of care, effective in PDX models |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Western Blotting for ERα Degradation
Objective: To quantify the reduction in ERα protein levels following treatment with this compound or other compounds.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, the culture medium is removed, and cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
The cell lysates are collected and centrifuged to pellet cellular debris.
-
-
Protein Quantification:
-
The protein concentration of the supernatant is determined using a BCA (bicinchoninic acid) protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20 µg) from each sample are loaded onto a polyacrylamide gel and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for ERα (e.g., Rabbit Monoclonal Antibody #8644 from Cell Signaling Technology).[12]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A loading control antibody (e.g., anti-β-actin or anti-vinculin) is used to ensure equal protein loading.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
The intensity of the ERα band is quantified using densitometry software and normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control.
-
Cell Viability Assay (Sytox Green)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other compounds on the proliferation of breast cancer cells.
Protocol:
-
Cell Seeding:
-
MCF-7 or CAMA-1 cells are seeded into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
After 24 hours, cells are treated with a serial dilution of the test compounds (e.g., this compound, fulvestrant, etc.) or vehicle control.
-
-
Incubation:
-
The plates are incubated for a period of 6-7 days to allow for multiple cell doublings.[1]
-
-
Staining:
-
At the end of the incubation period, the culture medium is removed.
-
A solution containing Sytox Green nucleic acid stain (a fluorescent dye that only enters cells with compromised membranes, i.e., dead cells) is added to each well.[13][14][15]
-
To determine the total number of cells, a permeabilizing agent (e.g., saponin) is added to a parallel set of wells to stain all cells.
-
-
Imaging and Analysis:
-
The plates are imaged using a high-content imaging system.
-
The number of green fluorescent (dead) cells and total cells (after permeabilization) is counted.
-
The number of viable cells is calculated by subtracting the number of dead cells from the total number of cells.
-
The IC50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Patient-Derived Xenograft (PDX) Model Study
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant tumor model.
Protocol:
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor tissue.[16]
-
-
Tumor Implantation:
-
Fragments of a patient-derived ER+ breast cancer tumor (e.g., CTC174) are surgically implanted into the mammary fat pad of the mice.[17]
-
-
Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
Treatment with this compound (e.g., 30 mg/kg, orally, once daily), a comparator drug, or vehicle is initiated.[1]
-
-
Monitoring Tumor Growth:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors are excised.
-
A portion of the tumor tissue is processed for Western blotting or immunohistochemistry to assess the level of ERα degradation.
-
-
Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound as a PROTAC ERα degrader.
Caption: Simplified signaling pathway of CDK4/6 inhibition in ER+ breast cancer.
Experimental Workflow Diagram
Caption: Experimental workflow for Western Blotting of ERα.
References
- 1. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sustained mTORC1 activity during palbociclib-induced growth arrest triggers senescence in ER+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. takara.co.kr [takara.co.kr]
- 16. Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Labeling of Breast Cancer Patient-derived Xenografts with Traceable Reporters for Tumor Growth and Metastasis Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ERα-Targeting PROTACs: AZ'6421 in Focus
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful therapeutic modality. In the realm of breast cancer, estrogen receptor alpha (ERα) has been a prime target for these novel degraders. This guide provides a detailed, data-driven comparison of AZ'6421, a notable ERα-targeting PROTAC, with other prominent alternatives in the field, namely ARV-471 (Vepdegestrant) and ERD-308.
Mechanism of Action: A Shared Strategy
This compound, ARV-471, and ERD-308 are all hetero-bifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate ERα. They achieve this by simultaneously binding to ERα and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. While the overarching mechanism is similar, the specific E3 ligase recruited and the chemical scaffold of each PROTAC differ, leading to variations in their performance. This compound and ERD-308 recruit the von Hippel-Lindau (VHL) E3 ligase, whereas ARV-471 utilizes Cereblon (CRBN).
Quantitative Performance Comparison
The efficacy of a PROTAC is determined by several key parameters, including its ability to induce degradation of the target protein (DC50 and Dmax), its binding affinity for the target and the E3 ligase, and its downstream functional effects, such as inhibition of cancer cell growth. The following tables summarize the available quantitative data for this compound, ARV-471, and ERD-308, primarily in the context of the MCF-7 breast cancer cell line, a widely used model for ER-positive breast cancer.
Table 1: In Vitro ERα Degradation Performance in MCF-7 Cells
| Parameter | This compound | ARV-471 (Vepdegestrant) | ERD-308 |
| DC50 (nM) | ~0.3 (imaging assay)[1] | ~1-2[2][3][4][] | 0.17[6][7][8][9] |
| Dmax (%) | ~100[1] | >90[10] | >95[6][7][8][9] |
| E3 Ligase Recruited | VHL[1] | CRBN[10] | VHL[6][8] |
Table 2: ERα Binding Affinity and Cell Growth Inhibition in MCF-7 Cells
| Parameter | This compound | ARV-471 (Vepdegestrant) | ERD-308 |
| ERα Binding IC50 (nM) | <0.6[1] | 1[10] | Not explicitly found |
| Cell Growth Inhibition IC50 (nM) | 0.5[1] | 3.3 (GI50)[11] | 0.77[6] |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. Please refer to the cited sources for specific details.
From the available data, ERD-308 appears to be the most potent degrader in terms of its DC50 value in MCF-7 cells, followed by this compound and then ARV-471. All three PROTACs achieve a high maximal level of ERα degradation (Dmax). In terms of inhibiting MCF-7 cell growth, this compound and ERD-308 show sub-nanomolar IC50 values, indicating potent anti-proliferative effects.
Experimental Protocols
To ensure the reproducibility and transparent evaluation of the data presented, detailed methodologies for the key experiments are provided below.
Western Blotting for ERα Degradation
This protocol is a standard method to quantify the amount of a specific protein in a sample.
1. Cell Lysis:
-
Culture MCF-7 cells to 70-80% confluency.
-
Treat cells with varying concentrations of the PROTACs (e.g., this compound, ARV-471, ERD-308) for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
4. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the ERα protein levels.
-
Quantify the band intensities using densitometry software to determine the percentage of ERα degradation relative to a vehicle-treated control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours). Include a vehicle-only control.
3. MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
-
Plot the cell viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
ERα Binding Affinity Assay (Competitive Radioligand Binding Assay)
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the target receptor.
1. Preparation of ERα and Radioligand:
-
Use a source of ERα, such as recombinant human ERα protein or cytosol preparations from ER-positive cells (e.g., MCF-7).
-
Use a radiolabeled ligand with high affinity for ERα, such as [3H]-estradiol.
2. Competitive Binding Reaction:
-
In a multi-well plate, incubate a fixed concentration of ERα and the radioligand with increasing concentrations of the unlabeled test compound (PROTAC).
-
Include wells for total binding (ERα + radioligand) and non-specific binding (ERα + radioligand + a high concentration of an unlabeled competitor like unlabeled estradiol).
3. Separation of Bound and Free Ligand:
-
After incubation, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters that trap the receptor-ligand complexes.
4. Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
ERα Signaling Pathway and PROTAC Intervention
The following diagram illustrates the classical ERα signaling pathway and the point of intervention by ERα-targeting PROTACs.
References
- 1. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ERD-308 | TargetMol [targetmol.com]
- 8. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of ERD-308 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for AZ'6421
AZ'6421 is a potent Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of the estrogen receptor alpha (ERα), a key target in certain types of cancer research, particularly breast cancer. As a research chemical with significant biological activity, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, alongside essential safety information and experimental context.
I. Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its mechanism of action as an ERα degrader suggests that it should be handled with the caution afforded to other potent, biologically active molecules, including those that modulate estrogen signaling.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid Inhalation and Contact: Minimize the generation of dust or aerosols. Handle the compound in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Controlled Access: this compound is for research use only and should not be handled by individuals who are pregnant or planning to become pregnant due to its potential effects on hormonal pathways.
II. Spill Management
In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Small Spills: For small spills of solid this compound, carefully wipe up the material with a damp cloth or use a vacuum cleaner equipped with a HEPA filter.
-
Liquid Spills: If this compound is in a solvent, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Decontamination: Thoroughly clean the spill area with a suitable detergent and water.
-
Waste Disposal: All contaminated materials, including absorbent materials and cleaning cloths, must be collected and disposed of as hazardous waste.
III. Proper Disposal Procedures
This compound and any materials contaminated with it must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Step-by-Step Disposal Plan:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Requirements:
-
Use a container that is chemically compatible with this compound and any solvents used. The original container is often a suitable choice.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Ensure the exterior of the container is clean and free of contamination.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound". The label should also indicate the primary hazards (e.g., "Toxic," "Biologically Active").
-
Storage: Store the hazardous
Essential Safety and Handling Guidance for AZ'6421
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like AZ'6421 is paramount to ensure laboratory safety and experimental integrity. This compound is a PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the estrogen receptor alpha and is utilized in cancer research.[1][2] Given its potent biological activity and use in studying uncontrolled cellular proliferation, it is crucial to handle this compound with appropriate safety measures.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its classification as a research chemical, a comprehensive approach to personal protective equipment is required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Disposable Gloves | Nitrile or neoprene, double-gloving recommended. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder form outside of a certified chemical fume hood. |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
Storage:
-
Solid Form: Store the powdered compound at -20°C for up to 12 months or at 4°C for up to 6 months.[2]
-
In Solvent: For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1]
Handling:
-
Preparation: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Weighing: Use a dedicated, calibrated analytical balance within the fume hood.
-
Dissolving: this compound is soluble in DMSO at 10 mM.[2] When preparing solutions, add the solvent slowly to the powdered compound.
-
Spill Management: In case of a spill, decontaminate the area with a suitable laboratory disinfectant. For powdered spills, avoid dry sweeping. Gently cover the spill with absorbent material and then wet it before cleaning.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed container labeled "Hazardous Chemical Waste." This includes contaminated gloves, bench paper, and pipette tips. |
| Liquid Waste | Collect in a sealed, compatible container labeled "Hazardous Chemical Waste." Do not dispose of down the drain. |
| Sharps | Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container. |
Experimental Workflow for In Vitro Cell Treatment
The following diagram outlines a typical workflow for treating cell cultures with this compound to assess its effect on protein degradation.
Signaling Pathway of this compound Action
This compound functions as a PROTAC to induce the degradation of estrogen receptor alpha (ERα). This is achieved by bringing ERα into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
